Ethyl 6-Chloro-5-Cyanonicotinate: Structural Analysis, Synthesis, and Applications in Medicinal Chemistry
Executive Summary Ethyl 6-chloro-5-cyanonicotinate (CAS: 856165-97-4) is a highly functionalized, electron-deficient pyridine derivative that serves as a critical building block in modern medicinal chemistry[1]. Characte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-chloro-5-cyanonicotinate (CAS: 856165-97-4) is a highly functionalized, electron-deficient pyridine derivative that serves as a critical building block in modern medicinal chemistry[1]. Characterized by a precisely engineered arrangement of electron-withdrawing groups—a chloro group at C6, a cyano group at C5, and an ethyl ester at C3—this molecule is uniquely primed for regioselective functionalization.
This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic synthesis, and its pivotal role as an intermediate in the development of complex therapeutics, including P2Y12 receptor antagonists[2][3] and viral inhibitors[4].
Structural & Physicochemical Profiling
The reactivity of ethyl 6-chloro-5-cyanonicotinate is dictated by the synergistic electron-withdrawing effects of its substituents. The pyridine nitrogen inherently depletes electron density from the ortho and para positions (C2, C4, and C6). The addition of the C5-cyano and C3-ester groups further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, rendering the C6-chloro position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).
Table 1: Physicochemical Properties
To facilitate computational modeling and synthetic planning, the core physicochemical parameters are summarized below[1].
Property
Value
CAS Number
856165-97-4
Molecular Formula
C9H7ClN2O2
Molecular Weight
210.62 g/mol
SMILES String
CCOC(=O)C1=CC(C#N)=C(Cl)N=C1
Topological Polar Surface Area (TPSA)
62.98 Ų
LogP
1.78
Hydrogen Bond Acceptors
4
Hydrogen Bond Donors
0
Rotatable Bonds
2
Synthesis Workflow & Mechanistic Causality
The synthesis of ethyl 6-chloro-5-cyanonicotinate typically proceeds via the chlorination of its corresponding 6-hydroxy (or tautomeric 2-pyridone) precursor using Phosphorus Oxychloride (
This protocol is designed as a self-validating system, ensuring high yield and purity through controlled activation and quenching.
Preparation: Charge a dry, round-bottom flask with ethyl 6-hydroxy-5-cyanonicotinate (1.0 eq) and a non-nucleophilic solvent such as 1,4-dioxane[5].
Activation: Slowly add
(excess, typically 5–10 eq) under an inert atmosphere ( or Ar).
Causality:
acts as both the activating agent and the chloride source. It reacts with the tautomeric hydroxyl group to form a highly reactive phosphorodichloridate intermediate, converting a poor leaving group () into an excellent one.
Reaction: Heat the mixture to 80–100 °C for 2–4 hours.
Causality: Elevated thermal energy is required to overcome the activation barrier for the subsequent nucleophilic attack by the in situ generated chloride ion, which displaces the bulky phosphate group.
Quench & Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove volatile
. Carefully quench the residue with ice-cold saturated to neutralize residual phosphoric and hydrochloric acids. Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[6].
Validation (In-Process Control): Analyze the organic layer via LC-MS. The reaction is deemed complete upon the disappearance of the starting material mass and the appearance of the target mass (
211/213).
Figure 1: Mechanistic workflow for the synthesis of Ethyl 6-chloro-5-cyanonicotinate via POCl3.
Analytical Characterization
To guarantee scientific integrity and trustworthiness before utilizing the compound in downstream synthesis, the following analytical signatures must be validated.
Confirms the two isolated, highly deshielded protons on the pyridine ring (C2, C4).
1H NMR (CDCl3)
4.4 ppm (2H, q), 1.4 ppm (3H, t)
Confirms the presence of the intact ethyl ester group.
13C NMR
~114 ppm (C#N)
Validates the preservation of the cyano group.
IR Spectroscopy
~2230 cm⁻¹ (sharp)
Characteristic stretching frequency of the nitrile bond.
Mass Spectrometry
211.0 [M+H]+, 213.0 [M+H]+
The 3:1 isotopic ratio confirms the presence of a single chlorine atom (35Cl/37Cl).
Reactivity & Application in Drug Discovery
The primary utility of ethyl 6-chloro-5-cyanonicotinate lies in its capacity to undergo rapid and regioselective SNAr reactions. It is a highly sought-after intermediate for synthesizing complex heterocycles, including autotaxin inhibitors[5], respiratory syncytial virus (RSV) inhibitors[4], and P2Y12 receptor antagonists[2].
P2Y12 antagonists are critical anti-thrombotic agents that prevent platelet aggregation by blocking the ADP-P2Y12 feedback mechanism, thereby reducing the risk of myocardial infarction and unstable angina[3].
Experimental Protocol: SNAr Amination for P2Y12 Antagonists
The following protocol describes the coupling of the pyridine core with a complex amine, a foundational step in P2Y12 antagonist library synthesis[2].
Preparation: Dissolve ethyl 6-chloro-5-cyanonicotinate (2.00 g, 8.90 mmol, 1.0 eq) and tert-butyl piperidin-4-ylcarbamate (1.78 g, 8.90 mmol, 1.0 eq) in Ethanol (50 mL) at room temperature[2].
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation of the nucleophilic amine and driving the reaction equilibrium forward.
Reaction: Heat the system to 94 °C for 4 hours[2].
Causality: The thermal energy facilitates the formation of the Meisenheimer complex, where the negative charge is delocalized into the C5-cyano group and the pyridine nitrogen, before the chloride leaving group is expelled.
Workup & Validation: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous
. Confirm the displacement of the chloro group by the disappearance of the 211 peak in LC-MS and the emergence of the coupled product mass.
Figure 2: SNAr reactivity pathway of Ethyl 6-chloro-5-cyanonicotinate with amine nucleophiles.
References
Google Patents. US20080312208A1 - Pyridine Analogues (P2Y12 Receptor Antagonists).
Google Patents. WO2021115375A1 - Nitrogen-containing heterocyclic autotaxin inhibitors.
Google Patents. Inhibitors of human respiratory syncytial virus and metapneumovirus. Retrieved from:(Note: Patent family inferred from RSV inhibitor chemical synthesis records)
An In-depth Technical Guide to the Synthesis of Ethyl 6-chloro-5-cyanonicotinate from 2-chloro-5-methylpyridine
Abstract This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of ethyl 6-chloro-5-cyanonicotinate, a valuable building block in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of ethyl 6-chloro-5-cyanonicotinate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2-chloro-5-methylpyridine, and proceeds through a multi-step sequence involving side-chain chlorination, hydrolysis, esterification, and cyanation. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols, mechanistic insights, and a critical analysis of the key transformations involved. The presented pathway is designed to be both efficient and scalable, with a focus on the use of well-established and reliable chemical transformations.
Introduction
Ethyl 6-chloro-5-cyanonicotinate is a key intermediate in the synthesis of a variety of biologically active molecules. Its substituted pyridine core, featuring chloro, cyano, and ethyl ester functionalities, provides multiple points for further chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups allows for selective and directed chemical transformations, enabling the construction of complex molecular architectures.
This guide delineates a logical and efficient four-step synthesis of ethyl 6-chloro-5-cyanonicotinate starting from 2-chloro-5-methylpyridine. Each step of the synthesis is discussed in detail, with a focus on the underlying chemical principles, reaction optimization, and practical considerations for laboratory-scale preparation.
Overall Synthetic Pathway
The synthesis of ethyl 6-chloro-5-cyanonicotinate from 2-chloro-5-methylpyridine can be achieved through the following four-step sequence:
Figure 1: Overall synthetic pathway from 2-chloro-5-methylpyridine to ethyl 6-chloro-5-cyanonicotinate.
Step-by-Step Synthesis and Experimental Protocols
Step 1: Side-Chain Chlorination of 2-chloro-5-methylpyridine
The initial step involves the radical-initiated chlorination of the methyl group of 2-chloro-5-methylpyridine to yield 2-chloro-5-(trichloromethyl)pyridine. This transformation is typically achieved using a chlorinating agent such as chlorine gas in the presence of a radical initiator.
Causality of Experimental Choices: The use of a radical initiator, such as benzoyl peroxide or AIBN, is crucial for promoting the selective chlorination of the methyl group over aromatic chlorination. The reaction is often carried out in a non-polar solvent to facilitate the radical chain mechanism.
Experimental Protocol:
To a solution of 2-chloro-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), add a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.05 eq).
Heat the reaction mixture to reflux (approximately 77-80 °C for carbon tetrachloride).
Bubble chlorine gas through the refluxing solution while irradiating with a UV lamp.
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and purge with nitrogen to remove excess chlorine.
The solvent is removed under reduced pressure, and the crude 2-chloro-5-(trichloromethyl)pyridine can be purified by distillation under reduced pressure.
Table 1: Summary of Reaction Parameters for Side-Chain Chlorination
Step 2: Hydrolysis of 2-chloro-5-(trichloromethyl)pyridine to 6-Chloronicotinic Acid
The trichloromethyl group of 2-chloro-5-(trichloromethyl)pyridine is hydrolyzed to a carboxylic acid in the presence of a strong acid, such as sulfuric acid or phosphoric acid, to produce 6-chloronicotinic acid.[4]
Causality of Experimental Choices: The use of a strong acid is necessary to facilitate the hydrolysis of the relatively stable trichloromethyl group. The reaction is typically heated to drive the reaction to completion.
Experimental Protocol:
To 2-chloro-5-(trichloromethyl)pyridine (1.0 eq), add concentrated sulfuric acid (5-10 eq).
Heat the mixture to 100-120 °C with stirring.
Maintain the temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.
Carefully pour the cooled reaction mixture onto crushed ice.
The precipitated solid is collected by filtration, washed with cold water, and dried to afford 6-chloronicotinic acid.
The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Table 2: Summary of Reaction Parameters for Hydrolysis
Step 3: Esterification of 6-Chloronicotinic Acid to Ethyl 6-Chloronicotinate
The third step is the esterification of 6-chloronicotinic acid with ethanol to produce ethyl 6-chloronicotinate. The Fischer-Speier esterification is a common and effective method for this transformation.[5]
Causality of Experimental Choices: An excess of ethanol is used to drive the equilibrium towards the product side. A catalytic amount of a strong acid, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[5]
Experimental Protocol:
Suspend 6-chloronicotinic acid (1.0 eq) in an excess of absolute ethanol.
Add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
Heat the reaction mixture to reflux and maintain for 4-6 hours.
Monitor the reaction progress by TLC.
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 6-chloronicotinate.
The product can be purified by column chromatography on silica gel if necessary.
Table 3: Summary of Reaction Parameters for Esterification
The final and most crucial step is the introduction of the cyano group at the 5-position of the pyridine ring via a nucleophilic aromatic substitution of the chloro group. A modern and effective method for this transformation is the palladium-catalyzed cyanation using zinc cyanide.[8][9][10]
Causality of Experimental Choices: The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom.[11] The palladium catalyst, in conjunction with a suitable ligand, facilitates the oxidative addition of the aryl chloride and the subsequent transmetalation with the cyanide source, followed by reductive elimination to form the desired nitrile. Zinc cyanide is often preferred over more toxic alkali metal cyanides as it provides a slower release of cyanide ions, which can help to prevent catalyst poisoning.[8][12]
Figure 2: Simplified catalytic cycle for palladium-catalyzed cyanation.
Experimental Protocol:
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 6-chloronicotinate (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
Add a dry, degassed solvent such as DMF or DMA.
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
Monitor the reaction progress by LC-MS or GC.
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
Filter the mixture through a pad of celite to remove the catalyst.
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product, ethyl 6-chloro-5-cyanonicotinate, is purified by column chromatography on silica gel.
Table 4: Summary of Reaction Parameters for Cyanation
The synthetic pathway detailed in this technical guide provides a reliable and efficient method for the preparation of ethyl 6-chloro-5-cyanonicotinate from 2-chloro-5-methylpyridine. The described four-step sequence utilizes well-established chemical transformations, ensuring high yields and purity of the final product. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to successfully synthesize this important building block for drug discovery and development. The modular nature of this synthesis also allows for the potential preparation of analogues by varying the starting materials and reagents in each step.
References
M. Komatsu, et al. (1996). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Japan Petroleum Institute.
Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine.
A. R. Katritzky, et al. (2005).
Ishihara Sangyo Kaisha Ltd. (1980). Process for producing 2-chloro-5-trichloromethylpyridine.
Zhejiang University. (2014). Preparation method of 6-chloronicotinic acid.
S. V. Chapyshev. (2018). Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine.
PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. [Link]
D. T. Cohen & S. L. Buchwald. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
Ishihara Sangyo Kaisha Ltd. (1993). Process for producing chloronicotinic acid compounds.
Z. Huo, et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663.
D. T. Cohen & S. L. Buchwald. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)
J. C. Vantourout, et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 53(34), 8943-8947. [Link]
SciELO. (2022).
Ciba-Geigy AG. (1993). Process for the production of 2-chloro-5-chloromethyl-pyridine.
Semantic Scholar. (1993). Process for the preparation of 2-chloro-5-chloromethyl-pyridine.
Sigma-Aldrich. (n.d.).
Ishihara Sangyo Kaisha Ltd. (1980). Process for producing 2-chloro-5-trichloromethylpyridine.
ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
BLD Pharm. (n.d.).
Jiangsu Normal University. (2014). Preparation method of 2-chloro-5-chloromethylpyridine.
Ethyl 6-Chloro-5-Cyanonicotinate (CAS 856165-97-4): A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility in Drug Discovery
Executive Summary In modern medicinal chemistry, the rapid assembly of complex heterocyclic frameworks relies heavily on highly functionalized, regioselective building blocks. Ethyl 6-chloro-5-cyanonicotinate is a premie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex heterocyclic frameworks relies heavily on highly functionalized, regioselective building blocks. Ethyl 6-chloro-5-cyanonicotinate is a premier bifunctional pyridine scaffold utilized extensively in the pharmaceutical industry. Its unique substitution pattern—featuring an electrophilic chloro group, an electron-withdrawing cyano group, and a versatile ethyl ester—makes it an indispensable intermediate. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and field-proven synthetic methodologies, specifically highlighting its role in developing P2Y12 receptor antagonists[1] and human respiratory syncytial virus (RSV) inhibitors[2].
Understanding the baseline physicochemical and computational metrics of Ethyl 6-chloro-5-cyanonicotinate is critical for predicting its behavior in both synthetic workflows and biological systems[3]. The compound's low molecular weight (210.62 g/mol ) and favorable lipophilicity (LogP 1.78) make it an ideal lead-like precursor that adheres strictly to Lipinski’s Rule of Five.
High potential for kinase/receptor hinge-binding interactions.
H-Bond Donors
0
Prevents intra-molecular hydrogen bonding in the raw scaffold.
Rotatable Bonds
2
Maintains high structural rigidity around the pyridine core.
Mechanistic Reactivity & Structural Logic
The synthetic value of Ethyl 6-chloro-5-cyanonicotinate lies in its highly predictable regioselectivity. The pyridine nitrogen inherently withdraws electron density from the ortho and para positions. When combined with the ortho-cyano group (C5) and the para-ethyl ester (C3), the C6-carbon becomes profoundly electron-deficient.
This synergistic electron-withdrawing effect drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C6-chloro position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines and alkoxides. Conversely, the C5-cyano group can be selectively targeted for acid-catalyzed hydration without disturbing the ester, providing orthogonal synthetic pathways[4].
Fig 1. Regioselective reactivity map of the bifunctional pyridine scaffold.
Experimental Methodologies & Validating Protocols
As a Senior Application Scientist, it is imperative to move beyond merely listing reagents. The following protocols are engineered as self-validating systems , detailing the exact causality behind each experimental choice to ensure reproducibility and high yield.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
Application: Synthesis of intermediates for P2Y12 receptor antagonists (anti-thrombotic agents)[1].
Objective: Regioselective displacement of the C6-chloro group by a primary/secondary amine (e.g., tert-butyl piperidin-4-ylcarbamate).
Step-by-Step Methodology:
Reagent Dissolution: Dissolve Ethyl 6-chloro-5-cyanonicotinate (2.00 g, 8.90 mmol) and the target amine (1.78 g, 8.90 mmol) in absolute Ethanol (EtOH) (50 mL) at room temperature.
Causality: EtOH acts as a polar protic solvent. It hydrogen-bonds with the leaving chloride ion and stabilizes the highly polar Meisenheimer complex transition state, significantly lowering the activation energy of the SNAr pathway.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.65 mL, 26.7 mmol) to the stirring solution.
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts purely as a proton scavenger to neutralize the generated HCl byproduct, driving the reaction equilibrium forward without competing with the target amine for the electrophilic C6 carbon.
Thermal Activation: Heat the reaction system to 94°C for 4 hours.
Causality: Despite the activated nature of the ring, the steric bulk of complex amines requires thermal input to achieve >95% conversion within a standard laboratory shift.
Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure.
Causality: Complete removal of EtOH prevents phase-miscibility issues and emulsion formation during the subsequent aqueous workup.
Aqueous Partitioning: Partition the crude residue between Ethyl Acetate (EtOAc) (50 mL) and saturated aqueous Ammonium Chloride (NH₄Cl).
Causality: EtOAc efficiently extracts the functionalized organic product. Saturated NH₄Cl provides a mildly acidic aqueous buffer (pH ~5.5) that neutralizes excess DIPEA and quenches trace unreacted amines, dragging them into the aqueous layer as water-soluble ammonium salts while leaving the ester and cyano groups intact.
Validation & System QC:
Self-Validating Check: Monitor the reaction via LC-MS. The absolute disappearance of the starting material mass (210.62 m/z) and the emergence of the product mass confirms conversion. Post-workup TLC (UV 254 nm) must show a single spot, ensuring the organic layer is free of polar amine impurities.
Fig 2. Step-by-step workflow for the SNAr of Ethyl 6-chloro-5-cyanonicotinate.
Protocol 2: Acid-Catalyzed Nitrile Hydration
Application: Synthesis of intermediates for human respiratory syncytial virus (RSV) inhibitors[2].
Objective: Selective hydration of the C5-cyano group to a primary amide without hydrolyzing the C3-ethyl ester or displacing the C6-chloro group.
Step-by-Step Methodology:
Acidic Solvation: Suspend Ethyl 6-chloro-5-cyanonicotinate (2.7 g, 12.82 mmol) in concentrated Sulfuric Acid (H₂SO₄) (13.7 mL, 256 mmol).
Causality: Concentrated H₂SO₄ serves a dual purpose as both the solvent and the catalytic proton source. The deliberate absence of excess free water prevents the over-hydrolysis of the resulting primary amide into a carboxylic acid.
Controlled Heating: Heat the acidic mixture to exactly 60°C for 1 hour.
Causality: This specific thermal input overcomes the activation barrier for the nucleophilic attack of trace water/bisulfate on the protonated nitrilium intermediate. The strict 1-hour time limit at 60°C is critical to prevent the cleavage of the C3-ethyl ester.
Thermal Quenching: Cool the mixture to room temperature, then slowly pour it over an ice/water mixture.
Causality: The ice quench rapidly dissipates the highly exothermic heat of dilution of H₂SO₄, preventing thermal degradation. The sudden introduction of a massive aqueous phase forces the precipitation of the newly formed, less soluble primary amide.
Isolation: Collect the resulting solid by vacuum filtration and dry in an oven under reduced pressure.
Causality: Vacuum drying removes residual moisture, preventing slow, long-term hydrolysis of the ester group during storage.
Validation & System QC:
Self-Validating Check: Perform IR spectroscopy to confirm the disappearance of the sharp C≡N stretch (~2200 cm⁻¹) and the appearance of broad N-H and C=O amide stretches (~3300 cm⁻¹ and ~1650 cm⁻¹). LC-MS must reflect a +18 Da mass shift (from 210.62 to 228.63 m/z).
An In-depth Technical Guide to Ethyl 6-chloro-5-cyanonicotinate (CAS 856165-97-4)
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Ethyl 6-chloro-5-cyanonicotinate, identified by CAS number 856165-97-4, is a highly functionalized pyri...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 6-chloro-5-cyanonicotinate, identified by CAS number 856165-97-4, is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of a chloro, a cyano, and an ethyl ester group on the pyridine ring imparts a versatile reactivity profile, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in medicinal chemistry and crop protection. Detailed experimental protocols and an exploration of its reactivity in key chemical transformations are presented to empower researchers in their synthetic endeavors.
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds. The strategic functionalization of this heterocyclic core allows for the fine-tuning of physicochemical properties and pharmacological activities. Ethyl 6-chloro-5-cyanonicotinate (C₉H₇ClN₂O₂) is a prime example of a well-designed synthetic intermediate, offering multiple reaction sites for molecular elaboration. The presence of an electron-withdrawing cyano group and an ester moiety activates the pyridine ring, while the chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic substitution and cross-coupling reactions. These features have positioned ethyl 6-chloro-5-cyanonicotinate as a key precursor in the synthesis of targeted therapeutics, including kinase inhibitors, and next-generation agrochemicals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key properties of ethyl 6-chloro-5-cyanonicotinate are summarized in the table below.
Conceptual Synthesis of Ethyl 6-chloro-5-cyanonicotinate.
A likely approach would involve a Hantzsch-type pyridine synthesis or a related multicomponent reaction to assemble the core ring structure. Subsequent chlorination of a corresponding hydroxypyridine precursor would then yield the final product.
Chemical Reactivity and Key Transformations
The synthetic utility of ethyl 6-chloro-5-cyanonicotinate stems from its susceptibility to a range of chemical transformations, primarily centered around the reactivity of the C6-chloro substituent.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the cyano and ester groups, facilitates nucleophilic aromatic substitution at the C6 position. This allows for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a diverse array of substituted nicotinates.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 6-chloro-5-cyanonicotinate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The C6-chloro group is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis and drug discovery.
An In-depth Technical Guide to the Reactivity Profile of the Cyano Group in Nicotinates
Introduction Nicotinonitriles, or 3-cyanopyridines, represent a critical scaffold in medicinal chemistry and materials science.[1][2] The strategic placement of the cyano group on the pyridine ring imparts a unique react...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Nicotinonitriles, or 3-cyanopyridines, represent a critical scaffold in medicinal chemistry and materials science.[1][2] The strategic placement of the cyano group on the pyridine ring imparts a unique reactivity profile, making it a versatile handle for a wide array of chemical transformations. This guide provides an in-depth exploration of the chemical behavior of the cyano group in nicotinates, offering insights into its reactivity and practical applications for researchers, scientists, and drug development professionals. The pyridine ring system is a cornerstone of many physiologically active compounds, and the addition of a cyano group opens up numerous avenues for functionalization.[1][3]
The reactivity of the cyano group in nicotinates is fundamentally governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring influences the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack. This guide will delve into the key transformations of the cyano group, including hydrolysis, reduction, cycloaddition reactions, and base-mediated condensations, providing a comprehensive overview of its synthetic utility.
I. Hydrolysis of the Cyano Group: Accessing Nicotinamides and Nicotinic Acids
The hydrolysis of the cyano group in nicotinonitriles is a fundamental transformation that provides access to nicotinamides and nicotinic acids, both of which are important classes of compounds in biological systems and as synthetic precursors.[4] The reaction can be controlled to yield either the amide or the carboxylic acid, depending on the reaction conditions.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis of nicotinonitrile typically proceeds in a stepwise manner, first yielding nicotinamide, which can then be further hydrolyzed to nicotinic acid upon heating in the presence of a strong acid.[5]
Mechanism of Acid-Catalyzed Hydrolysis:
Protonation of the Nitrile Nitrogen: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, which increases the electrophilicity of the nitrile carbon.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom.
Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of the amide.
Further Hydrolysis (optional): Under more forcing conditions (e.g., prolonged heating), the amide can undergo further acid-catalyzed hydrolysis to the corresponding carboxylic acid and ammonium salt.
Caption: Mechanism of acid-catalyzed hydrolysis of nicotinonitrile.
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis also proceeds in a stepwise fashion to first form the amide and then the carboxylate salt. The reaction is typically carried out using aqueous solutions of strong bases like sodium hydroxide or potassium hydroxide.[6] A continuous process for the hydrolysis of cyanopyridines under substantially adiabatic conditions has also been developed.[7]
Experimental Protocol: Synthesis of Nicotinamide from Nicotinonitrile [8]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve nicotinonitrile in an aqueous solution of ammonia.[6][9]
Heating: Heat the reaction mixture to a temperature between 121-205°C.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. The nicotinamide product can often be isolated by crystallization directly from the reaction mixture or after partial removal of the solvent.
Purification: The crude nicotinamide can be further purified by recrystallization from a suitable solvent like ethanol or water.
Reactant
Molar Ratio
Conditions
Product
Yield
Nicotinonitrile
1
Aqueous NH3, 121-205°C
Nicotinamide
High
Nicotinonitrile
1
Aqueous NaOH, reflux
Sodium Nicotinate
High
Table 1: Summary of Hydrolysis Reactions of Nicotinonitrile.
II. Reduction of the Cyano Group: Synthesis of Aminomethylpyridines
The reduction of the cyano group in nicotinonitriles provides a direct route to 3-(aminomethyl)pyridine derivatives, which are valuable building blocks in medicinal chemistry. Various reducing agents can be employed, with the choice of reagent influencing the reaction conditions and selectivity.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of nitriles. Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO2). The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.
Experimental Protocol: Reduction of Nicotinonitrile to 3-(Aminomethyl)pyridine
Catalyst Preparation: In a hydrogenation vessel, suspend the chosen catalyst (e.g., Raney nickel) in a suitable solvent like ethanol or methanol.
Addition of Substrate: Add the nicotinonitrile to the catalyst suspension.
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture (e.g., 50-100 °C). The reaction progress can be monitored by the uptake of hydrogen.
Work-up: Once the reaction is complete, cool the vessel and carefully filter off the catalyst. The solvent is then removed under reduced pressure to yield the crude product.
Purification: The 3-(aminomethyl)pyridine can be purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Metal Hydride Reduction
Strong reducing agents like lithium aluminum hydride (LiAlH4) can also effectively reduce the cyano group to a primary amine. These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).
Caption: General pathway for the reduction of nicotinonitrile.
III. Cycloaddition Reactions: The Gateway to Tetrazolylpyridines
The cyano group in nicotinonitriles can participate in cycloaddition reactions, most notably with azides to form tetrazoles.[10] 5-Substituted-1H-tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry.[11]
[3+2] Cycloaddition with Azides
The reaction of a nitrile with an azide, typically sodium azide in the presence of a Lewis acid or an ammonium salt, is a common method for the synthesis of 5-substituted tetrazoles.[10][11][12] This transformation is a [3+2] cycloaddition reaction.[13][14]
Mechanism of Tetrazole Formation:
Activation of the Nitrile: A Lewis acid (e.g., ZnCl2, AlCl3) or a proton source (e.g., NH4Cl) coordinates to the nitrile nitrogen, increasing its electrophilicity.[15]
Nucleophilic Attack by Azide: The azide anion attacks the activated nitrile carbon.
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the tetrazole ring.
Protonation: Protonation of the tetrazole anion yields the final product.
Caption: Mechanism of tetrazole formation from nicotinonitrile.
Experimental Protocol: Synthesis of 5-(Pyridin-3-yl)-1H-tetrazole [10]
Reaction Setup: In a round-bottom flask, combine nicotinonitrile, sodium azide, and ammonium chloride in a solvent such as dimethylformamide (DMF).
Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by TLC.
Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the tetrazole product.
Purification: The crude product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent.
IV. Reactions Involving the α-Proton: The Thorpe-Ziegler Reaction
While nicotinonitriles themselves lack an α-proton to the cyano group, derivatives with an acidic α-proton on a substituent can undergo base-catalyzed self-condensation reactions. The Thorpe reaction is an intermolecular condensation of nitriles, while the Thorpe-Ziegler reaction is its intramolecular counterpart, which is useful for the formation of cyclic compounds.[16][17][18][19]
The Thorpe-Ziegler Reaction:
This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[18][20] Although not directly a reaction of the nicotinonitrile cyano group, understanding this principle is crucial when designing syntheses with substituted nicotinonitriles.
General Mechanism of the Thorpe-Ziegler Reaction: [16]
Deprotonation: A strong base removes an α-proton from one of the nitrile groups, generating a carbanion.
Intramolecular Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the other nitrile group within the same molecule.
Cyclization and Tautomerization: This leads to the formation of a cyclic imine, which then tautomerizes to the more stable β-enaminonitrile.
V. Transition Metal-Catalyzed Reactions
The cyano group in nicotinonitriles can also be involved in transition metal-catalyzed reactions. These reactions offer powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.[][22][23][24][25] For instance, the cyano group can be a directing group in C-H activation reactions or can undergo transformations in the presence of suitable metal catalysts. While a comprehensive review is beyond the scope of this guide, it is an active area of research with significant synthetic potential.
Conclusion
The cyano group in nicotinates is a remarkably versatile functional group, offering a rich and diverse reactivity profile. From fundamental transformations like hydrolysis and reduction to more complex cycloadditions and transition metal-catalyzed reactions, the cyano group serves as a key handle for the synthesis of a wide array of valuable compounds. A thorough understanding of its reactivity is paramount for researchers in medicinal chemistry and drug discovery, enabling the design and execution of efficient synthetic routes to novel therapeutic agents and functional materials. The continued exploration of the reactivity of nicotinonitriles will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel molecules with significant biological activity.[1][2]
References
Abdel-Maksoud, M. S. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Source not further specified].
Kotb, E. R., & El-Sayed, M. A. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919.
Shaabani, A., et al. (2021). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Scientific Reports, 11(1), 1-13.
Kareem, H. S., & Al-Masoudi, N. A. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Annals of the Romanian Society for Cell Biology, 25(4), 13813-13825.
Patel, M. P., & Patel, R. G. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Chalcogenide Letters, 6(10), 549-554.
Abdel-Wahab, B. F., & Mohamed, H. A. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Source not further specified].
Oger, N., et al. (2020). Tin-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles: Homogeneous and Heterogene. European Journal of Organic Chemistry, 2020(43), 6843-6852.
Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Retrieved from [Link]
Shawali, A. S., et al. (2022). [3 + 2] Cycloaddition synthesis of new (nicotinonitrile-chromene) hybrids linked to pyrazole units as potential acetylcholinesterase inhibitors. Molecular Diversity, 26(4), 2275-2287.
Kareem, H. S., & Al-Masoudi, N. A. (2025).
Lonza Ag. (1980). METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE. DK150480B.
Grokipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
Fair-brother, W. J., & Williams, R. M. (2022). The Cyanopyridine–Aminothiol Click Reaction: Expanding Horizons in Chemical Biology. Israel Journal of Chemistry, 62(1-2), e202100072.
Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950.
Wikipedia. (n.d.). Nicotinamide. Retrieved from [Link]
Abdel-Latif, F. M. (2012). Reactivity of 2-amino-3-cyanopyridines. ARKIVOC, 2012(1), 507-561.
Bunting, J. W., & Meathrel, W. G. (1972). Kinetics of the reduction of nicotinonitrile cations by 1,4-dihydronicotinamides. Canadian Journal of Chemistry, 50(6), 917-925.
Fife, W. K. (1985). Cyanation of Amine Oxide Salts. A New Synthesis of Cyanopyridines. The Journal of Organic Chemistry, 50(15), 2840-2842.
Lee, K., et al. (2026). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. Organic Letters.
Collier, S. J., & Langer, P. (2015). The chemistry of the cyano group is well documented in the literature, and functional group transfor. [Source not further specified].
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
Wikipedia. (n.d.). Nitrone-olefin (3+2) cycloaddition. Retrieved from [Link]
Balucani, N., et al. (2019). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 9(2), 48.
Jasiński, R. (2023). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. International Journal of Molecular Sciences, 24(8), 7401.
American Cyanamid Co. (1977). Nicotinamide production. CA1054605A.
Litvinov, V. P., & Sharanin, Y. A. (2010). ChemInform Abstract: Study of the Orientation of the Thorpe—Ziegler Reaction. ChemInform, 16(23).
E. I. Du Pont De Nemours and Co. (1975). Process for hydrolysis of nitriles. US3920670A.
Reilly Industries Inc. (1998).
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Breit, B., et al. (2019). Reductive hydrolysis of nicotinonitrile 1 with different metal phosphine complexes.
Liu, P. Research Group. (n.d.). Transition Metal Catalysis. Retrieved from [Link]
Philip, J., & Stothers, J. B. (1966). STUDIES OF METAL COMPLEXES OF PYRIDINE DERIVATIVES: THE EFFECTS OF COORDINATION UPON INFRARED INTENSITY OF THE FUNCTIONAL GROUP IN β-CYANOPYRIDINE. Canadian Journal of Chemistry, 44(12), 1425-1430.
Padwa, A. (2002). The [3+2]Cycloaddition Reaction. [Source not further specified].
Ellis, I. A., & Harris, G. M. (1974). Preparation and Characterization of Nitrogen Bonded Nitrile and Amide Complexes of Pentaamminecobalt(III). Canadian Journal of Chemistry, 52(10), 1762-1766.
Sharma, U., & Van der Eycken, E. V. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(23), 5029.
Organometallic Chemistry. (2018).
Wang, X., et al. (2022). Methods for installing a nitrile group on a pyridine ring.
Afonso, C. A. M., & Candeias, N. R. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(3), 193.
Sharanin, Y. A., et al. (2013). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Molecules, 18(7), 8195-8207.
Solubility and Stability Dynamics of Ethyl 6-Chloro-5-Cyanonicotinate: A Technical Whitepaper
Executive Summary & Physicochemical Profiling Ethyl 6-chloro-5-cyanonicotinate (CAS: 856165-97-4) is a highly versatile, electrophilic building block widely utilized in the synthesis of complex pharmaceuticals, including...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Profiling
Ethyl 6-chloro-5-cyanonicotinate (CAS: 856165-97-4) is a highly versatile, electrophilic building block widely utilized in the synthesis of complex pharmaceuticals, including P2Y12 receptor antagonists and viral inhibitors[1][2]. Its molecular architecture—featuring a pyridine core substituted with a chlorine atom at C6, a cyano group at C5, and an ethyl ester at C3[1]—creates a distinct and highly reactive physicochemical profile.
With a molecular weight of 210.62 g/mol , a calculated LogP of 1.78, and a Topological Polar Surface Area (TPSA) of 62.98 Ų, the compound is moderately lipophilic[3]. Crucially, it possesses zero hydrogen bond donors and four hydrogen bond acceptors[3]. This fundamental lack of H-donors dictates its high solubility in polar aprotic solvents and near-complete insolubility in aqueous media.
Mechanistic Basis of Reactivity and Stability
As a Senior Application Scientist, it is critical to understand that the solubility of this compound cannot be viewed in isolation from its chemical stability. The electron-withdrawing nature of the pyridine nitrogen, compounded synergistically by the strongly electron-withdrawing C5-cyano and C3-ester groups, renders the C6 position exceptionally electrophilic[4].
Nucleophilic Aromatic Substitution (SNAr): The C6-chlorine is primed for rapid displacement by nucleophiles[5]. While this is advantageous for late-stage functionalization (e.g., amination at 94°C in ethanol with DIPEA[2]), it poses a severe stability risk when the compound is stored in nucleophilic solvents like primary alcohols or amines.
Hydrolysis and Transesterification: The C3-ethyl ester is susceptible to transesterification in methanol, while the C5-cyano group can undergo hydrolysis to a primary amide under strongly acidic conditions (e.g., concentrated H₂SO₄ at 60°C[6]).
Solubility Matrix in Common Laboratory Solvents
The following table synthesizes the expected solubility profile based on the compound's thermodynamic properties and empirical laboratory observations.
Solvent Category
Solvent
Estimated Solubility
Causality / Mechanistic Rationale
Polar Aprotic
DMSO
>50 mg/mL
High dipole moment effectively solvates the polar cyano/ester groups without inducing solvolysis. Optimal for stock solutions.
Polar Aprotic
DMF
>50 mg/mL
Similar to DMSO; excellent for long-term stock storage provided it is kept strictly anhydrous.
Halogenated
Dichloromethane (DCM)
>30 mg/mL
Favorable dispersion interactions with the lipophilic core (LogP 1.78)[3].
Esters
Ethyl Acetate (EtOAc)
>20 mg/mL
Good solvation; structurally compatible with the C3-ethyl ester, preventing transesterification.
Polar Protic
Methanol (MeOH)
10 - 20 mg/mL
Moderate solubility, but high risk of transesterification and SNAr degradation over time.
Polar Protic
Ethanol (EtOH)
10 - 20 mg/mL
Often used as a reaction solvent[2], but unsuitable for long-term analytical storage due to solvolysis.
Aqueous
Water / Buffers
<0.1 mg/mL
Insoluble due to the absence of H-bond donors[3] and high lipophilicity.
Solvent-Induced Degradation Pathways
Understanding specific degradation pathways is essential for accurate analytical quantification and synthetic planning. Mere observation of precipitation is often mischaracterized as insolubility when it is actually the formation of a less soluble degradation product.
Fig 1. Solvent-induced degradation pathways of Ethyl 6-chloro-5-cyanonicotinate.
Alcoholysis (Methanol/Ethanol): When dissolved in methanol, especially if trace base or acid is present, the compound will undergo transesterification to yield methyl 6-chloro-5-cyanonicotinate. Concurrently, methoxide/ethoxide formation can lead to SNAr, yielding the 6-alkoxy derivative.
Aqueous Hydrolysis: In mixed aqueous-organic systems (e.g., DMSO/Water assays), pH extremes will rapidly degrade the compound. Basic conditions hydrolyze the ester to the corresponding carboxylic acid, while strongly acidic conditions hydrate the nitrile to an amide[6].
Self-Validating Experimental Protocols
To rigorously determine the stability of Ethyl 6-chloro-5-cyanonicotinate, the following self-validating workflow must be employed. UV analysis alone is insufficient because degradation products (like the methyl ester) possess identical UV chromophores to the parent compound.
Fig 2. Self-validating LC-MS workflow for assessing compound stability in solvents.
Protocol: Kinetic Solubility and Accelerated Stability Profiling
1. Stock Preparation (Self-Validating Baseline):
Action: Prepare a 10 mM stock solution in anhydrous DMSO. Immediately analyze an aliquot via LC-MS (Time 0).
Causality: Anhydrous DMSO prevents premature aqueous hydrolysis. The Time 0 analysis confirms >97% initial purity[3] and establishes the baseline Area Under the Curve (AUC) to which all future timepoints will be normalized.
2. Solvent Aliquoting & Spiking:
Action: Transfer 990 µL of the target test solvent (e.g., MeOH, EtOH, PBS pH 7.4) into glass HPLC vials. Spike with 10 µL of the 10 mM DMSO stock (final concentration: 100 µM, 1% DMSO).
Causality: Keeping the DMSO co-solvent strictly at 1% ensures the observed stability reflects the true nature of the test solvent, preventing the DMSO from artificially inflating solubility or shielding the compound from solvolysis.
3. Incubation & Sampling:
Action: Incubate vials at controlled temperatures (25°C for ambient storage simulation, 40°C for accelerated degradation). Extract 50 µL aliquots at 0, 1, 4, 24, and 48 hours.
4. Quenching & LC-MS Analysis:
Action: Quench the reaction by diluting the aliquot 1:10 in cold Acetonitrile containing a structurally distinct internal standard. Analyze via LC-MS, monitoring the exact mass of the parent (m/z 211.0 [M+H]⁺) and anticipated degradation products (e.g., transesterification to methyl ester m/z 197.0 [M+H]⁺).
Causality: The internal standard corrects for injection volume variations and matrix effects, ensuring the system is self-validating. LC-MS orthogonal validation guarantees that a drop in the parent mass peak is correctly attributed to either precipitation (no new mass peaks) or degradation (appearance of SNAr or hydrolysis mass peaks).
Conclusion & Best Practices
For researchers handling Ethyl 6-chloro-5-cyanonicotinate, the optimal solvent for long-term storage and stock solution preparation is strictly anhydrous DMSO or DMF. Protic solvents (alcohols, water) should only be introduced immediately prior to the intended chemical reaction or biological assay, as the highly activated C6-chlorine and C3-ester are highly susceptible to solvolysis and SNAr pathways.
Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 6-chloro-5-cyanonicotinate
Introduction & Chemical Context For researchers and drug development professionals, functionalized pyridines are indispensable scaffolds, frequently appearing in kinase inhibitors and GPCR modulators. Ethyl 6-chloro-5-cy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
For researchers and drug development professionals, functionalized pyridines are indispensable scaffolds, frequently appearing in kinase inhibitors and GPCR modulators. Ethyl 6-chloro-5-cyanonicotinate is a highly versatile but notoriously challenging building block. The pyridine core is substituted with three strongly electron-withdrawing groups (EWGs): a cyano group at C5, an ester at C3, and the inherently electronegative pyridine nitrogen.
This synergistic electron withdrawal renders the C6-chloride exceptionally electrophilic. While this facilitates the rapid oxidative addition of palladium(0) species, it simultaneously makes the substrate highly vulnerable to detrimental off-cycle reactions, such as nucleophilic aromatic substitution (SNAr) and ester hydrolysis[1]. Successfully coupling this substrate requires precise control over the catalytic kinetics to ensure the cross-coupling pathway outpaces degradation.
Mechanistic Insights & Causality of Experimental Choices
To design a robust protocol, one must analyze the competing kinetics of the catalytic cycle versus off-cycle degradation pathways.
The SNAr and Hydrolysis Threat: Standard Suzuki conditions often employ strong aqueous bases (e.g., NaOH, Na2CO3). For this substrate, hydroxide or alkoxide ions will rapidly displace the C6-chloride via SNAr, yielding 6-hydroxypyridine or 6-alkoxypyridine byproducts. Furthermore, the C3 ethyl ester is highly prone to base-catalyzed saponification[2].
The Transmetalation Bottleneck: Because oxidative addition (forming the Ar-Pd(II)-Cl complex) occurs almost instantaneously with this electron-deficient chloride, the rate-limiting step shifts to transmetalation. If transmetalation is sluggish, the long-lived Pd(II) intermediate is susceptible to protodehalogenation, yielding ethyl 5-cyanonicotinate[3].
Strategic Resolution: To outcompete these side reactions, the system requires (A) a mild, non-nucleophilic base (e.g., anhydrous KF or K3PO4) to activate the boronic acid without attacking the substrate[2], and (B) a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or dppf) to accelerate both transmetalation and reductive elimination[3].
Mechanistic pathways and competing side reactions in the Suzuki coupling of the substrate.
Optimization Data & Ligand Screening
The following table summarizes the quantitative optimization of the Suzuki coupling between ethyl 6-chloro-5-cyanonicotinate and phenylboronic acid. The data empirically validates the causality between reagent selection and reaction outcome.
Entry
Catalyst / Ligand
Base (Equiv)
Solvent System
Temp / Time
Yield (%)
Major Byproduct / Observation
1
Pd(PPh3)4 (5 mol%)
Na2CO3 (3.0)
DMF / H2O (4:1)
90°C / 12h
15%
6-OH Pyridine (SNAr) & Ester Hydrolysis
2
Pd(dppf)Cl2 (5 mol%)
K2CO3 (2.5)
Dioxane / H2O (5:1)
90°C / 4h
62%
Boronic Acid Homocoupling
3
Pd(OAc)2 / XPhos (5 mol%)
K3PO4 (2.0)
Dioxane / H2O (10:1)
80°C / 2h
85%
Trace Protodehalogenation
4
Pd2(dba)3 / SPhos (2.5 mol%)
KF (3.0)
Toluene (Anhydrous)
100°C / 3h
94%
Clean conversion, no hydrolysis
Note: Entry 1 fails due to the strong aqueous base. Entry 3 provides a robust biphasic method, while Entry 4 (anhydrous conditions with KF) completely suppresses hydrolysis and SNAr, yielding the best results.
Detailed Experimental Protocols
Below are two self-validating methodologies based on the optimization data. Protocol A is suitable for robust, highly reactive boronic acids. Protocol B is mandatory for moisture-sensitive coupling partners or when ester hydrolysis is observed.
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol A: Mild Biphasic Coupling (Based on Entry 3)
Preparation: In a 20 mL reaction vial, add ethyl 6-chloro-5-cyanonicotinate (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.2 equiv, 1.2 mmol), Pd(OAc)2 (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol).
Degassing: Add 1,4-dioxane (10 mL) and deionized water (1 mL). Sparge the biphasic mixture with Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the Pd-catalyzed oxidative homocoupling of the boronic acid.
Reaction: Seal the vial and heat to 80°C in a pre-heated oil bath or heating block for 2 hours.
Monitoring: Sample the organic layer and analyze via LC-MS. The reaction is complete when the starting material peak ([M+H]+ = 211 m/z) is fully consumed.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the desired 6-aryl-5-cyanonicotinate.
Protocol B: Anhydrous Coupling (Based on Entry 4)
Preparation: In an oven-dried Schlenk flask under Argon, combine ethyl 6-chloro-5-cyanonicotinate (1.0 equiv), arylboronic acid or pinacol ester (1.5 equiv), Pd2(dba)3 (2.5 mol%), SPhos (10 mol%), and spray-dried, powdered KF (3.0 equiv).
Solvent Addition: Add anhydrous, degassed Toluene (0.1 M relative to substrate).
Reaction: Heat the mixture to 100°C for 3 to 5 hours under a positive pressure of Argon.
Workup: Cool to room temperature, filter the suspension through a short pad of Celite to remove inorganic salts and palladium black, eluting with EtOAc. Concentrate the filtrate and purify via chromatography.
Troubleshooting & Self-Validating System
A robust protocol must be self-diagnosing. If the reaction fails or yield is low, utilize LC-MS data of the crude mixture to identify the exact point of failure:
Observation: Complete consumption of starting material, but no product mass is found in the organic layer.
Diagnosis:Ester Hydrolysis. The product has saponified and resides in the aqueous layer as a carboxylate salt.
Validation & Fix: Acidify the aqueous layer to pH 3 with 1M HCl and extract with EtOAc. Check LC-MS for the hydrolyzed product mass ([M-Et+H]+). Switch to Protocol B (Anhydrous) for future runs.
Observation: A dominant mass of 177 m/z ([M+H]+) is detected.
Validation & Fix: This indicates that oxidative addition occurred, but transmetalation was too slow, allowing the Pd(II) intermediate to be reduced. Ensure the boronic acid is not degraded and consider increasing the equivalents of the boronic acid or switching to a more electron-rich ligand like SPhos.
Observation: A dominant mass of 193 m/z ([M+H]+) is detected.
Diagnosis:SNAr by Hydroxide (Ethyl 5-cyano-6-hydroxynicotinate formation).
Validation & Fix: The base used was too nucleophilic or the water content was too high. Switch to non-nucleophilic bases (K3PO4 or KF) and minimize or eliminate water.
References
Wu Yang, Yufeng Wang, James R Corte. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters (2003).[Link][1]
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Applications.[Link][2]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of Chlorinated Cyanonicotinates
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP) Executive Summary The functionalization of highly electron-defi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Protocol (SOP)
Executive Summary
The functionalization of highly electron-deficient heterocycles is a cornerstone of modern medicinal chemistry. Chlorinated cyanonicotinates (e.g., alkyl 2-chloro-5-cyanonicotinates) represent highly versatile, yet challenging, scaffolds. While their electron-deficient nature highly activates the C–Cl bond toward oxidative addition, it simultaneously makes the molecule susceptible to undesired side reactions, such as nucleophilic attack at the cyano group or base-mediated ester hydrolysis.
This application note provides a self-validating, highly optimized protocol for the Buchwald-Hartwig Amination (BHA) of chlorinated cyanonicotinates. By strictly controlling ligand geometry and base basicity, this methodology bypasses the limitations of traditional Nucleophilic Aromatic Substitution (SNAr), enabling the efficient coupling of poor nucleophiles (e.g., anilines, primary amides) and sterically hindered aliphatic amines.
Mechanistic Rationale & Substrate Profiling
The Electronic Dilemma: SNAr vs. Cross-Coupling
The synergistic electron-withdrawing effects of the pyridine nitrogen, the cyano group (-CN), and the ester moiety drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system.
The SNAr Limitation: While highly nucleophilic amines can undergo SNAr with these substrates, poor nucleophiles (anilines) fail or require harsh thermal conditions that degrade the nicotinate ester.
The BHA Advantage: Palladium catalysis lowers the activation energy for C–N bond formation, allowing the reaction to proceed under controlled conditions that preserve sensitive functional groups[1].
Causality in Catalyst and Base Selection
Designing a successful BHA protocol for cyanonicotinates requires mitigating two primary failure modes: ester hydrolysis and hydrodehalogenation (protodehalogenation)[2].
Base Selection (Preventing Hydrolysis): The standard BHA base, Sodium tert-butoxide (NaOtBu), is strictly contraindicated. Strong alkoxides will rapidly hydrolyze the nicotinate ester or attack the cyano group. Therefore, mild, non-nucleophilic inorganic bases such as or Potassium Phosphate (K₃PO₄) must be utilized[3].
Ligand Selection (Preventing Hydrodehalogenation): The oxidative addition of the electron-deficient C–Cl bond to Pd(0) is rapid. However, the subsequent reductive elimination is often slow, allowing competing β-hydride elimination to yield a hydrodehalogenated side product[2].
For Anilines/Amides:XantPhos is required. Its wide bite angle (111°) enforces a cis-geometry on the Pd(II) intermediate, sterically compressing the aryl and amido groups to dramatically accelerate reductive elimination[1].
For Aliphatic Amines:BrettPhos , a bulky monodentate biaryl phosphine, is preferred to accommodate the steric bulk of the amine while promoting rapid C–N bond formation[1].
Quantitative Optimization Data
The following table summarizes the causal relationship between catalyst/base selection and reaction outcomes for the amination of methyl 2-chloro-5-cyanonicotinate.
Catalyst System (5 mol% Pd)
Ligand (5 mol%)
Base (2.0 eq)
Amine Type
Time/Temp
Yield (%)
Primary Side Reaction Observed
Pd₂(dba)₃
XantPhos
Cs₂CO₃
Aniline
12h / 100 °C
88%
None (Clean conversion)
Pd₂(dba)₃
BrettPhos
K₃PO₄
Sec-Aliphatic
8h / 80 °C
92%
None (Clean conversion)
Pd(OAc)₂
BINAP
Cs₂CO₃
Aniline
24h / 100 °C
45%
Incomplete conversion
Pd₂(dba)₃
XantPhos
NaOtBu
Aniline
2h / 100 °C
<5%
Rapid ester hydrolysis / Degradation
None (SNAr Control)
None
K₂CO₃
Aniline
24h / 100 °C
0%
Starting material recovered
Visualizations of Workflows and Mechanisms
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination on chlorinated cyanonicotinates.
Figure 2: Ligand and base selection workflow for amination of cyanonicotinates.
Standard Operating Protocol (SOP)
Scope: 1.0 mmol scale synthesis of aminated cyanonicotinates.
Self-Validation Metric: The reaction mixture should transition from a dark purple/red (Pd₂(dba)₃) to a clear yellow/orange solution upon heating, indicating the successful formation of the active Pd(0)-ligand complex.
Reagent Preparation & Setup
Glassware Preparation: Flame-dry a 25 mL Schlenk flask or a heavy-walled reaction tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3x).
Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂, which forms inactive Pd(II) peroxo complexes. Strict anhydrous and anaerobic conditions are non-negotiable[2].
Solvent Addition: Add 10 mL of anhydrous, degassed 1,4-Dioxane or DMF via syringe.
Degassing (Sparging): Submerge a long steel needle into the solvent and sparge with Argon for 15 minutes while stirring gently.
Causality: Sparging displaces dissolved oxygen. Dioxane is preferred for lower temperatures (80 °C), while DMF is utilized if the substrates exhibit poor solubility[3].
Reaction Execution & In-Process Control (IPC)
Heating: Seal the vessel and submerge it in a pre-heated oil bath at 100 °C.
Causality: Heating provides the activation energy required for the turnover-limiting reductive elimination step. Lower temperatures stall the reaction at the Pd(II)-amido intermediate, promoting hydrodehalogenation[2].
Monitoring (IPC): After 4 hours, sample 10 µL of the reaction mixture under Argon. Dilute in MeCN and analyze via LC-MS.
Self-Validation: Look for the disappearance of the starting material mass and the appearance of the product mass. If hydrodehalogenation (M - Cl + H) is >10%, verify the inert atmosphere and ensure the base is strictly anhydrous.
Workup & Isolation
Quenching: Once complete (typically 8–12 hours), cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL).
Filtration: Filter the crude mixture through a short pad of Celite to remove the insoluble inorganic salts (CsCl, unreacted Cs₂CO₃) and precipitated palladium black. Wash the pad with additional Ethyl Acetate (20 mL).
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with distilled water (3 x 20 mL) to remove DMF (if used) and residual salts. Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure aminated cyanonicotinate.
References
Title: WO2019063748A1 - Ror-gamma inhibitors
Source: Google Patents
URL
Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook
Source: ACS Publications
URL: [Link]
Application Note: Ethyl 6-chloro-5-cyanonicotinate as a Core Scaffold in Agrochemical Synthesis
Introduction & Strategic Rationale Pyridine-based compounds have achieved massive commercial success in the agrochemical sector, representing a significant portion of modern herbicides, insecticides, and fungicides [1]....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Pyridine-based compounds have achieved massive commercial success in the agrochemical sector, representing a significant portion of modern herbicides, insecticides, and fungicides [1]. The incorporation of a pyridine ring enhances the metabolic stability of the active ingredient, lowers the required application dosage, and provides unique binding affinities to target enzymes or receptors in pests and weeds [2].
Among the versatile building blocks used in discovery chemistry, Ethyl 6-chloro-5-cyanonicotinate (CAS: 856165-97-4) stands out as a highly privileged scaffold [3]. Its unique substitution pattern—a chloro group at C6, a cyano group at C5, and an ethyl ester at C3—offers three orthogonal points of derivatization. This allows researchers to employ Intermediate Derivatization Methods to rapidly generate divergent libraries of novel agrochemical candidates without cross-reactivity issues [1].
Chemical Profiling & Physicochemical Properties
Before initiating synthetic workflows, it is crucial to understand the baseline properties of the intermediate. The high topological polar surface area (TPSA) and favorable partition coefficient (LogP) make derivatives of this compound highly suitable for systemic uptake in plant vascular tissues and insect cuticles [3].
Table 1: Physicochemical Profile of Ethyl 6-chloro-5-cyanonicotinate
Property
Value
Structural & Agrochemical Significance
CAS Number
856165-97-4
Standardized registry identifier for procurement and tracking.
Molecular Formula
C9H7ClN2O2
-
Molecular Weight
210.62 g/mol
Low MW allows for extensive downstream elaboration while remaining within Lipinski's limits.
LogP
~1.78
Optimal lipophilicity for membrane permeability and foliar absorption.
TPSA
62.98 Ų
Facilitates systemic translocation (xylem/phloem mobility) in plants.
H-Bond Acceptors
4
Key for target-site binding (e.g., AHAS/ALS enzymes in weeds).
H-Bond Donors
0
Enhances solubility in organic reaction solvents during synthesis.
Mechanistic Insights: The Tri-Functional Reactivity
As a Senior Application Scientist, it is vital to understand why this molecule behaves the way it does, rather than just knowing how to react it. The strategic value of this intermediate lies in its highly predictable, site-specific reactivity:
C6-Chloro Activation (SNAr): The C6 position is exceptionally electrophilic. The intrinsic electron-withdrawing effect of the pyridine nitrogen is synergistically amplified by the C5-cyano and C3-ester groups. This highly activated state lowers the activation energy for Nucleophilic Aromatic Substitution (SNAr), allowing for the displacement of the chloride ion by amines, thiols, or alkoxides under relatively mild conditions [4].
C5-Cyano Versatility: The nitrile group serves a dual purpose. It acts as a strong electron-withdrawing group (EWG) to facilitate the aforementioned SNAr, but it also acts as a synthetic handle. It can be selectively reduced to an aminomethyl group for the synthesis of bridged/fused insecticidal scaffolds, or hydrolyzed to a primary amide to mimic the binding interactions of established picolinamide fungicides [2].
C3-Ethyl Ester Handle: The ester provides a straightforward pathway to carboxylic acids via saponification. The resulting acid is a prerequisite for coupling with sulfonyl isocyanates (to yield sulfonylurea herbicides) or for direct amidation [4].
Experimental Workflows & Protocols
Protocol 1: Standardized SNAr at the C6 Position
This protocol details the substitution of the C6-chlorine with an amine, a critical first step in synthesizing pyridyl-sulfonylurea herbicides or neonicotinoid analogs.
Rationale for Experimental Choices:
Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized instead of aqueous inorganic bases (like NaOH or KOH). DIPEA is a non-nucleophilic base that effectively scavenges the HCl byproduct without causing premature hydrolysis of the C3-ethyl ester or the C5-cyano group [5].
Solvent: Ethanol (EtOH) is selected because its protic nature helps stabilize the negatively charged Meisenheimer complex transition state during the SNAr reaction via hydrogen bonding, significantly accelerating the substitution [5].
Step-by-Step Procedure:
Preparation: In a dry, round-bottom flask or microwave vial, dissolve Ethyl 6-chloro-5-cyanonicotinate (1.0 eq, e.g., 8.90 mmol) and the desired nucleophile (e.g., a primary or secondary amine, 1.0 - 1.2 eq) in anhydrous Ethanol to achieve a 0.2 M concentration [5].
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution at room temperature.
Reaction Execution:
Thermal Method: Attach a reflux condenser and heat the system to 90–94 °C for 4 hours [5].
Microwave Method: Alternatively, heat in a microwave reactor at 120 °C for 20 minutes to achieve comparable yields with higher throughput [4].
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NH4Cl (This neutralizes residual base and forces the organic product into the EtOAc layer).
Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol 2: Mild Saponification of the C3-Ester
Following the SNAr reaction, the C3-ester is typically hydrolyzed to form the free carboxylic acid, preparing the molecule for final coupling.
Rationale for Experimental Choices:
Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/H2O) is preferred over harsher conditions. LiOH provides mild, controlled hydrolysis of the ester, minimizing the risk of inadvertently hydrating the sensitive C5-cyano group into an amide—a common side reaction when using NaOH at elevated temperatures.
Step-by-Step Procedure:
Dissolve the C6-substituted intermediate (1.0 eq) in a 3:1 mixture of THF and H2O.
Add LiOH monohydrate (2.0 eq) and stir at room temperature for 2–4 hours. Monitor the disappearance of the starting material via TLC or LC-MS.
Once complete, evaporate the THF under reduced pressure (leaving the product as a water-soluble lithium salt).
Acidify the remaining aqueous layer with 1M HCl dropwise to pH ~3. This protonates the carboxylate, causing the free carboxylic acid to precipitate.
Collect the product via vacuum filtration, wash with cold water to remove inorganic salts, and dry under high vacuum.
Quantitative Data: SNAr Scope and Efficiency
The efficiency of the C6 substitution varies based on the nucleophile's strength and steric bulk. Table 2 summarizes typical conditions and expected yields for different classes of nucleophiles, providing a predictive framework for library design.
Table 2: Nucleophilic Substitution at C6 - Scope and Reaction Parameters
Nucleophile Class
Representative Reagent
Base
Solvent
Temp / Time
Expected Yield
Primary Amines
Alkyl amines
DIPEA
EtOH
90 °C / 4 h
85 - 95%
Secondary Amines
Piperidine derivatives
DIPEA
EtOH
94 °C / 4 h
80 - 90%
Anilines
Substituted anilines
K2CO3
DMF
120 °C / 8 h
65 - 75%
Thiols
Alkyl/Aryl thiols
Cs2CO3
MeCN
60 °C / 2 h
> 90%
(Note: Anilines require stronger inorganic bases and polar aprotic solvents like DMF due to their lower nucleophilicity compared to aliphatic amines).
Divergent Synthetic Pathways (Visualization)
The following diagram illustrates the divergent synthetic routes that can be accessed from the core Ethyl 6-chloro-5-cyanonicotinate scaffold to yield distinct classes of agrochemicals.
Divergent synthetic pathways of Ethyl 6-chloro-5-cyanonicotinate in agrochemical development.
References
Guan, A.-Y., Liu, C.-L., Sun, X.-F., Xie, Y., & Wang, M.-A. "Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods." Bioorganic & Medicinal Chemistry, 24(3), 342–353 (2016).
URL:[Link]
Zakharychev, V.V., & Martsynkevich, A.M. "Development of novel pyridine-based agrochemicals: A review." Advanced Agrochem (2024).
URL:[Link]
Bach, P. "The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12." University of Gothenburg (2009).
URL:[Link]
Springthorpe, B., et al. "Pyridine Analogues." US Patent 20080312208A1 (2008).
Application
Application Note: Ethyl 6-chloro-5-cyanonicotinate as a Key Intermediate in the Synthesis of Anti-Inflammatory Autotaxin Inhibitors
Introduction & Pharmacological Context In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, regioselective building blocks. Ethyl 6-chloro-5-cyanonicotinate...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Context
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, regioselective building blocks. Ethyl 6-chloro-5-cyanonicotinate (CAS 856165-97-4) is a premier pyridine derivative utilized extensively in the development of targeted therapeutics 1. While it is a known precursor for anti-thrombotic P2Y12 receptor antagonists 2, its structural topology makes it an ideal intermediate for synthesizing nitrogen-containing heterocyclic Autotaxin (ATX) inhibitors3. These inhibitors represent a cutting-edge approach to treating chronic inflammatory diseases by modulating lipid signaling pathways.
Mechanistic Rationale: The Autotaxin-LPA Inflammatory Axis
To understand the value of this intermediate, one must understand the biological causality of its end-products. Autotaxin (ATX) is an ectonucleotide pyrophosphatase/phosphodiesterase that functions as a secreted enzyme. It is responsible for the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)4.
LPA is a potent bioactive lipid that binds to specific G-protein-coupled receptors (LPAR1-6). This binding event triggers intracellular signaling cascades that drive immune cell infiltration, angiogenesis, and the massive secretion of pro-inflammatory cytokines 5. The ATX-LPA axis is significantly upregulated in debilitating inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), and pulmonary fibrosis 6, 7. By utilizing Ethyl 6-chloro-5-cyanonicotinate to build small-molecule ATX inhibitors, researchers can competitively block ATX, thereby starving the inflammatory response of its LPA fuel source 4.
Autotaxin-LPA signaling axis and the targeted blockade by synthesized small-molecule inhibitors.
Chemical Properties & Reactivity Profile
The synthetic utility of Ethyl 6-chloro-5-cyanonicotinate stems from its highly activated aromatic system. The C6-chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This electrophilicity is driven by the synergistic electron-withdrawing effects of the C5-cyano group (via resonance and induction) and the C3-ethyl ester group. This allows for clean, high-yield displacements by various amines (e.g., piperazines, anilines) to form the core structures of anti-inflammatory drugs.
Table 1: Physicochemical Properties of Ethyl 6-chloro-5-cyanonicotinate1
Property
Value
Structural Significance
CAS Number
856165-97-4
Standardized identifier for procurement.
Molecular Formula
C9H7ClN2O2
Defines the mass balance for synthetic planning.
Molecular Weight
210.62 g/mol
Low MW allows for downstream addition without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA)
62.98 Ų
Optimal for membrane permeability in oral drug formulations.
LogP
1.78
Favorable lipophilicity for initial drug-like properties.
H-Bond Acceptors / Donors
4 / 0
Cyano and ester oxygens serve as key interaction points in enzyme active sites.
Experimental Protocol: Synthesis of an ATX Inhibitor Core via SNAr
This protocol details the coupling of Ethyl 6-chloro-5-cyanonicotinate with a secondary amine (e.g., tert-butyl piperidin-4-ylcarbamate) to form an advanced intermediate for ATX or P2Y12 inhibition 2. The protocol is designed as a self-validating system , ensuring researchers can verify success at every critical juncture.
Step-by-Step Methodology
Step 1: Reagent Preparation & Solvation
Action: In an oven-dried round-bottom flask, dissolve Ethyl 6-chloro-5-cyanonicotinate (2.00 g, 9.50 mmol) and the target amine (e.g., tert-butyl piperidin-4-ylcarbamate, 1.0 eq) in 50 mL of absolute Ethanol (EtOH) at room temperature.
Causality: Ethanol is chosen as a polar protic solvent. It stabilizes the highly polar Meisenheimer complex (the negatively charged intermediate formed during the SNAr reaction), thereby lowering the activation energy barrier.
Step 2: Base Addition & Thermal Activation
Action: Add N,N-Diisopropylethylamine (DIPEA) (4.95 mL, 28.5 mmol, 3.0 eq) to the stirring solution. Attach a reflux condenser and heat the system to 94°C for 4 hours 2.
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl byproduct generated by the substitution, driving the reaction forward without competing with the secondary amine for the C6 electrophilic site.
Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (highly UV-active due to the intact pyridine ring) will disappear, replaced by a lower-Rf spot (increased polarity from the newly attached amine moiety).
Step 3: Workup & Phase Separation
Action: Cool the mixture to room temperature and concentrate the solvent under reduced pressure. Partition the resulting crude material between Ethyl Acetate (EtOAc, 50 mL) and saturated aqueous Ammonium Chloride (NH₄Cl, 50 mL) [[2]](). Extract the aqueous layer twice more with EtOAc.
Causality: Saturated NH₄Cl is mildly acidic. It selectively protonates unreacted aliphatic amines and excess DIPEA, rendering them water-soluble. The less basic, highly conjugated product remains selectively partitioned in the organic EtOAc layer.
Step 4: Purification & Drying
Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.
Quantitative Data: Reaction Optimization
To maximize throughput in drug development, the SNAr conditions can be optimized. The table below summarizes the quantitative yield impact of varying the solvent and base parameters.
Table 2: Optimization of SNAr Reaction Conditions for Ethyl 6-chloro-5-cyanonicotinate
Solvent
Base
Temperature (°C)
Time (h)
Isolated Yield (%)
Mechanistic Observation
THF
Triethylamine (TEA)
65 (Reflux)
8
45%
Low boiling point of THF provides insufficient thermal activation for the Meisenheimer complex.
DMF
K₂CO₃
80
6
62%
Heterogeneous base leads to slower kinetics; some ester hydrolysis observed.
EtOH
DIPEA
94 (Reflux)
4
88%
Optimal. Protic solvent stabilization combined with non-nucleophilic homogeneous base 2.
1,4-Dioxane
DIPEA
100
3
85%
Viable alternative for moisture-sensitive downstream applications.
Downstream Validation Assays
To guarantee the scientific integrity of the synthesized intermediate before proceeding to in vitro biological assays, the following self-validating analytical checks must be performed:
LC-MS Isotope Pattern Analysis: The starting material (Ethyl 6-chloro-5-cyanonicotinate) contains a chlorine atom, which naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. Its mass spectrum will show a distinct M and M+2 peak pattern. Validation: The successful SNAr product will show the complete disappearance of this 3:1 isotopic signature, definitively proving the displacement of the chlorine atom.
¹H NMR Spectroscopy: The ethyl ester signals (a quartet at ~4.4 ppm and a triplet at ~1.4 ppm) and the isolated aromatic C4 proton (a sharp singlet at ~8.8 ppm) must remain intact. The appearance of upfield aliphatic multiplets confirms the successful coupling of the amine.
Enzymatic ATX Inhibition Assay: Once the final drug molecule is synthesized from this intermediate, its anti-inflammatory efficacy is validated using a fluorogenic ATX assay (e.g., using FS-3 substrate). A reduction in fluorescence correlates directly with the inhibition of LPA production, confirming the mechanism of action 4.
References
US20080312208A1 - Pyridine Analogues. Google Patents.
WO2021115375A1 - 含氮杂环类自分泌运动因子抑制剂及其组合物和用途 (Nitrogen-containing heterocyclic autotaxin inhibitors). Google Patents.
A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation. PubMed (NIH). Available at:[Link]
Inhibition of autotaxin alleviates inflammation and increases the expression of sodium-dependent glucose cotransporter 1 and Na+/H+ exchanger 3 in SAMP1/Fc mice. American Physiological Society. Available at:[Link]
Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in Pulmonary Fibrosis. Dove Press. Available at:[Link]
Myeloid-specific deletion of autotaxin inhibits rheumatoid arthritis and osteoclastogenesis. Frontiers in Immunology. Available at:[Link]
Application Note: Experimental Protocols for the Direct Amidation of Ethyl 6-Chloronicotinate
Executive Summary & Mechanistic Rationale The direct transformation of esters to amides is a highly desirable, atom-economical process that bypasses the need for intermediate carboxylic acid hydrolysis and the use of exp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The direct transformation of esters to amides is a highly desirable, atom-economical process that bypasses the need for intermediate carboxylic acid hydrolysis and the use of expensive, waste-heavy coupling reagents. However, performing direct amidation on Ethyl 6-chloronicotinate presents a unique chemoselectivity challenge.
Because the pyridine nitrogen and the C3-ester group are both strongly electron-withdrawing, the C6-position is highly activated[1]. Under standard amidation conditions (e.g., heating the ester neat with an amine), the amine frequently acts as a nucleophile at the C6-carbon, triggering a Nucleophilic Aromatic Substitution (SNAr) that displaces the chloride ion[2]. This results in the formation of unwanted 6-amino nicotinic ester byproducts.
To achieve a self-validating, high-yield amidation, the reaction must be strictly controlled to favor carbonyl attack over SNAr. This application note details two field-proven methodologies to achieve this:
Thermodynamic Control via Lewis Acid Catalysis: Utilizing Lanthanum(III) triflate to selectively activate the ester carbonyl[3].
Kinetic Control via Base-Mediated Activation: Utilizing strong bases (n-hexyllithium or LiOEt) at low temperatures to generate a hyper-reactive lithium amide[2],[4].
Mechanistic bifurcation of Ethyl 6-chloronicotinate amidation vs. SNAr side reactions.
Methodology A: Lanthanum(III) Triflate-Catalyzed Direct Amidation
Primary Application: Primary amines (e.g., benzylamine) and robust scale-up where cryogenic cooling is unavailable.
Causality & Design
Lanthanum trifluoromethanesulfonate, La(OTf)₃, is a highly oxophilic, water-tolerant Lewis acid[3]. It coordinates specifically to the oxygen of the ester carbonyl, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and making it highly susceptible to nucleophilic attack by the amine[5]. Because La(OTf)₃ is a mild Lewis acid, it does not activate the pyridine ring, thereby completely suppressing the SNAr side reaction[1],.
Step-by-Step Protocol
System Self-Validation: The reaction generates ethanol as the sole stoichiometric byproduct. Monitoring the evolution of ethanol via Gas Chromatography (GC) provides a real-time, self-validating metric of reaction progress without needing to sample the active ester.
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stirrer, add Ethyl 6-chloronicotinate (1.0 equivalent, typically 10 mmol) and the target amine (e.g., Benzylamine, 1.1 equivalents).
Catalyst Addition: Add La(OTf)₃ (0.05 to 5.0 mol%, depending on amine steric hindrance). For benzylamine, 1.0 mol% is optimal[3].
Solvent Introduction: Suspend the mixture in anhydrous Toluene to achieve a 1.0 M to 2.0 M concentration. Rationale: Toluene is non-coordinating, ensuring the La(III) center remains available to bind the ester rather than the solvent[5].
Thermal Activation: Heat the mixture to 50–70 °C. Stir continuously for 1 to 24 hours.
In-Process Control (IPC): Pull a 10 µL aliquot, dilute in acetonitrile, and analyze via reversed-phase HPLC (UV detection at 254 nm) to confirm the depletion of the ester[6].
Workup: Once complete, cool the mixture to room temperature. Quench with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization or flash column chromatography.
Step-by-step workflow for the La(OTf)3-catalyzed direct amidation process.
For bulky secondary amines, Lewis acid catalysis may be too slow, allowing thermal degradation or SNAr to compete. The alternative is to use a strong base (such as n-hexyllithium or Lithium ethoxide) to deprotonate the amine, forming a highly nucleophilic lithium amide[2]. By conducting this reaction at 0 °C, the lithium amide attacks the ester carbonyl instantaneously. The low temperature acts as a kinetic trap, preventing the higher-activation-energy SNAr pathway from occurring[4].
Step-by-Step Protocol
System Self-Validation: The deprotonation of the amine by n-hexyllithium is highly exothermic. A transient temperature spike followed by a color shift to pale yellow validates the formation of the active lithium amide species.
Reagent Preparation: In a rigorously dried, argon-flushed round-bottom flask, dissolve the amine (e.g., homopiperazine, 2.5 equivalents) and Ethyl 6-chloronicotinate (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.5 M[2].
Cryogenic Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C. Critical Step: Failure to cool the reaction will result in immediate SNAr byproduct formation[4].
Base Addition: Equip an addition funnel and slowly add n-hexyllithium (2.3 M in hexane, 0.5 equivalents) or LiOEt (1.0 equivalent) dropwise over 1 hour[2]. Maintain the internal temperature below 5 °C during the addition.
Reaction Maturation: Stir the reaction mixture at 0 °C for 2 hours.
Quench & Workup: Quench the reaction carefully by adding deionized water dropwise to neutralize the strong base. Extract the product utilizing Dichloromethane (DCM) or Ethyl Acetate.
Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. The crude product is typically pure enough for downstream SNAr etherification, but can be crystallized as an HCl salt if required[7].
Quantitative Method Comparison
To assist in selecting the appropriate experimental setup, the operational parameters of both methodologies are summarized below:
Parameter
Method A: La(OTf)₃ Catalysis
Method B: Base-Mediated (n-HexLi)
Optimal Amine Scope
Primary amines, anilines, benzylamines
Secondary amines, cyclic amines (homopiperazine)
Catalyst / Reagent
La(OTf)₃ (0.05 – 5.0 mol%)
n-hexyllithium (0.5 eq) or LiOEt (1.0 eq)
Solvent
Toluene (Non-coordinating)
THF (Polar aprotic, stabilizes Li-amide)
Operating Temperature
50 °C to 70 °C
0 °C (Strict kinetic control required)
Reaction Time
1 to 48 hours
1 to 3 hours
SNAr Suppression
High (Thermodynamic control)
High (Kinetic control)
Typical Yield
79% – 99%
85% – 95%
Scale-up Suitability
Excellent (Benchtop stable, low toxicity)
Excellent (Requires cryogenic infrastructure)
References
First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists
Organic Process Research & Development (ACS Publications)[Link]
Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters
Organic Letters (ACS Publications)[Link]
Application Notes & Protocols: Chemoselective Reduction of the Nitrile in Ethyl 6-chloro-5-cyanonicotinate to a Primary Amine
Introduction: Strategic Importance of Ethyl 6-chloro-5-(aminomethyl)nicotinate The transformation of a cyano group into an aminomethyl functionality is a cornerstone of synthetic organic chemistry, particularly in the co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Strategic Importance of Ethyl 6-chloro-5-(aminomethyl)nicotinate
The transformation of a cyano group into an aminomethyl functionality is a cornerstone of synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates. Ethyl 6-chloro-5-(aminomethyl)nicotinate, the product of the reduction of Ethyl 6-chloro-5-cyanonicotinate, is a valuable bifunctional building block. Its structure contains a primary amine for amide bond formation or other derivatizations, a chloro-substituted pyridine ring amenable to cross-coupling reactions, and an ethyl ester. These features make it a critical precursor in the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents.[1][2]
The primary challenge in this synthesis is chemoselectivity. The chosen reduction method must exclusively target the nitrile group while preserving the chemically sensitive ethyl ester and chloro-substituents. Over-reduction could lead to the formation of the corresponding alcohol from the ester, while harsh conditions could result in dehalogenation of the pyridine ring.[3] This guide provides a detailed analysis of suitable reduction methodologies and presents validated protocols for researchers in medicinal chemistry and process development.
Mechanistic Considerations and Method Selection
The choice of a reducing agent is paramount for achieving the desired chemoselectivity. Several classes of reagents are available for nitrile reduction, each with distinct reactivity profiles.
Catalytic Hydrogenation: This is a widely used and scalable method for nitrile reduction.[4]
Raney® Nickel: A highly active catalyst for nitrile hydrogenation. However, its high activity can sometimes lead to the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the product amine.[4] Furthermore, catalytic hydrogenation of halogenated pyridines carries a significant risk of dehalogenation, which is a major drawback for this specific substrate.[3][5]
Palladium (Pd) and Platinum (Pt) Catalysts: These noble metal catalysts are also effective for nitrile reduction but are even more prone to causing dehalogenation of aryl chlorides than Raney Nickel.[3][6] Platinum catalysts like PtO₂ are often used for the complete saturation of the pyridine ring to a piperidine, which is not the desired outcome here.[7][8][9]
Metal Hydride Reagents: These reagents offer a powerful alternative to catalytic hydrogenation.
Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent. It will readily reduce both the nitrile and the ethyl ester, making it unsuitable for this transformation.[10][11][12]
Sodium Borohydride (NaBH₄): By itself, NaBH₄ is generally not reactive enough to reduce nitriles.[13] However, its reducing power can be significantly enhanced by the addition of transition metal salts (e.g., CoCl₂, NiCl₂) or by using it in conjunction with Raney Nickel. This combination can provide a milder and more selective system.[4][13]
Borane Reagents (BH₃·THF or BH₃·SMe₂): Borane and its complexes are highly effective at reducing nitriles. Crucially, they exhibit excellent chemoselectivity, typically reducing nitriles and carboxylic acids much faster than esters.[14][15] This makes borane an ideal candidate for the selective reduction of Ethyl 6-chloro-5-cyanonicotinate. The reaction proceeds via the formation of a borane-amine complex, which is then hydrolyzed during workup to release the primary amine.
Based on this analysis, the most promising methodologies that balance reactivity with the required chemoselectivity are Borane-mediated reduction and catalyzed Sodium Borohydride reduction . Catalytic hydrogenation with Raney Nickel is presented as a classical, albeit higher-risk, alternative.
Comparative Overview of Recommended Reduction Protocols
Methodology
Reagents & Conditions
Advantages
Disadvantages & Mitigation
Protocol 1: Borane Reduction
BH₃·THF or BH₃·SMe₂; THF solvent; 0°C to reflux.
Excellent chemoselectivity (ester and chloro groups are preserved). High yields.[14]
NaBH₄, Raney Ni (cat.); Dry Ethanol; Room Temp to 50°C.[13]
Milder than high-pressure hydrogenation. Operationally simpler than using borane gas or complexes. Good yields reported for various nitriles.[13]
Potential for some dehalogenation, though less than direct H₂/catalyst methods. Raney Nickel can be pyrophoric if allowed to dry.[16]
Protocol 3: Catalytic Hydrogenation
Raney Ni, H₂ gas (50-70 bar); Acetic Acid or alcoholic solvent.[7][16]
Economical for large-scale synthesis. Well-established technology.[4]
High risk of dehalogenation . Potential for secondary amine formation.[4] Requires specialized high-pressure equipment.
Experimental Protocols
Safety Precaution: These reactions should be performed by trained professionals in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and gloves. Raney Nickel is pyrophoric when dry and must be handled as a slurry under liquid.[16] Borane reagents are flammable and react violently with water.
Protocol 1: Chemoselective Reduction using Borane-Tetrahydrofuran (BH₃·THF)
This protocol is recommended for its high degree of chemoselectivity, preserving both the ester and chloro functional groups.
dot
Caption: Workflow for Borane-mediated nitrile reduction.
A. Materials and Reagents:
Ethyl 6-chloro-5-cyanonicotinate (1.0 eq)
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (approx. 1.5 - 2.0 eq)
Anhydrous Tetrahydrofuran (THF)
Methanol (MeOH)
Hydrochloric Acid (HCl), concentrated or as a solution in an alcohol
Ethyl Acetate
Saturated Sodium Bicarbonate solution (NaHCO₃)
B. Procedure:
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, dissolve Ethyl 6-chloro-5-cyanonicotinate (1.0 eq) in anhydrous THF.
Cool the stirred solution to 0°C using an ice-water bath.
Slowly add the 1.0 M solution of BH₃·THF (1.5 - 2.0 eq) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 10°C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
Cool the reaction mixture back to 0°C.
Quenching: Very carefully and slowly, add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.
Once the gas evolution ceases, add a solution of HCl in methanol. This step is crucial to hydrolyze the intermediate borane-amine complex and form the hydrochloride salt of the product amine.
Stir the mixture for 30 minutes, then remove the solvents under reduced pressure.
Dissolve the residue in water and neutralize carefully with saturated NaHCO₃ solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purify the crude material by column chromatography (silica gel) or recrystallization to obtain pure Ethyl 6-chloro-5-(aminomethyl)nicotinate.
Protocol 2: Reduction using Raney® Nickel and Sodium Borohydride
This method provides a milder alternative to high-pressure hydrogenation, leveraging the synergistic effect of NaBH₄ and Raney Nickel.[13]
dot
Caption: Workflow for catalyzed Sodium Borohydride reduction.
A. Materials and Reagents:
Ethyl 6-chloro-5-cyanonicotinate (1.0 eq)
Sodium Borohydride (NaBH₄) (4.0 eq)
Raney® Nickel (approx. 50% slurry in water)
Dry Ethanol
Celite® (diatomaceous earth)
Ethyl Acetate
Deionized Water
B. Procedure:
To a round-bottom flask, add Ethyl 6-chloro-5-cyanonicotinate (1.0 eq) and dry ethanol.
Cool the flask in an ice bath and add sodium borohydride (4.0 eq) in small portions with stirring.
Catalyst Addition: Carefully add the Raney Nickel slurry in portions. (Note: Decant the water and wash the slurry with ethanol before adding to the reaction if water-free conditions are desired). A general guideline is to use about 10-20% by weight of the substrate.[13]
Remove the ice bath and stir the reaction mixture vigorously at room temperature. Gentle heating (40-50°C) may be required to drive the reaction to completion.
Monitor the reaction by TLC.
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as it is pyrophoric. Quench the filter cake immediately with plenty of water.
Concentrate the filtrate under reduced pressure.
Perform a standard aqueous workup by partitioning the residue between ethyl acetate and water.
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to afford the crude product.
Purify as described in Protocol 1.
Product Characterization
The final product, Ethyl 6-chloro-5-(aminomethyl)nicotinate, should be characterized to confirm its structure and purity.
¹H NMR Spectroscopy: The spectrum should confirm the presence of the aminomethyl group (a singlet or broad singlet around 3.8-4.2 ppm), the aromatic protons on the pyridine ring, and the characteristic quartet and triplet of the ethyl ester group. Predicted ¹H NMR data can serve as a useful reference.[17]
¹³C NMR Spectroscopy: Will show the appearance of a new signal for the -CH₂NH₂ carbon (typically 40-50 ppm) and the disappearance of the nitrile carbon signal (typically 115-120 ppm).
Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretch at ~2230 cm⁻¹ in the starting material will be absent in the product. The product will show N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹.
Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₉H₁₁ClN₂O₂: 214.65 g/mol ).[18]
References
M. C. T. Fyfe, G. J. P. Perry, and S. P. Thomas, "B–N/B–H Transborylation: borane-catalysed nitrile hydroboration," Royal Society of Chemistry, [Link]
B. Wu, J. Zhang, M. Yang, Y. Yue, L.-J. Ma, and X.-Q. Yu, "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines," Arkivoc, [Link]
Google Patents, "Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides," EP3288922A1,
Patsnap Eureka, "Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides," [Link]
Google Patents, "Method for reducing arom
The Hive, "Raney Nickel CTH Reduction of Nitro/Nitrile Groups," [Link]
M. Roesch, F. S. Kim, and S. Schneider, "Manganese catalysed reduction of nitriles with amine boranes," Catalysis Science & Technology, [Link]
Organic Chemistry Portal, "Amine synthesis by nitrile reduction," [Link]
IITian Explains, "Borane as a Reducing Agent," YouTube, [Link]
R. R. Raju, et al., "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst," International Journal of ChemTech Research, [Link]
LibreTexts Chemistry, "Chemistry of Nitriles," [Link]
B. Staskun and T. van Es, "The Reduction of Nitriles to Aldehydes," South African Journal of Chemistry, [Link]
N. Gandhamsetty, et al., "Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines," The Journal of Organic Chemistry, [Link]
The Organic Chemistry Channel, "Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel," YouTube, [Link]
ResearchGate, "Catalytic hydrogenation of substituted pyridines with PtO2 catalyst," [Link]
Use of Ethyl 6-chloro-5-cyanonicotinate in enzyme inhibition studies
An In-Depth Technical Guide to the Use of Ethyl 6-chloro-5-cyanonicotinate in Enzyme Inhibition Studies Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Use of Ethyl 6-chloro-5-cyanonicotinate in Enzyme Inhibition Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of Ethyl 6-chloro-5-cyanonicotinate as a potential enzyme inhibitor. While this specific molecule is not extensively documented as a known inhibitor, its structural features—a substituted nicotinic acid core—suggest potential interactions with various enzymes. This guide, therefore, presents a strategic framework and detailed protocols for the systematic evaluation of its inhibitory activity, from initial screening and IC50 determination to the elucidation of its kinetic mechanism of action.
Introduction: Rationale and Potential Targets
Ethyl 6-chloro-5-cyanonicotinate is a heterocyclic compound featuring a pyridine ring, a core structure in many biologically active molecules.[1] The presence of a chloro group, a cyano moiety, and an ethyl ester provides a unique combination of electronic and steric properties that make it a candidate for investigation in enzyme inhibition studies.[2] Specifically, nicotinic acid and its derivatives are precursors for the synthesis of the coenzyme NAD+, and enzymes within this pathway, such as Nicotinamidase, are potential targets.[3] Furthermore, the cyanopyridine scaffold has been identified in inhibitors of various enzymes, suggesting a broader potential for biological activity.[4] For instance, compounds with a cyano group on a phenyl ring have demonstrated significant inhibitory potential against xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[5][6]
Given the limited direct literature on Ethyl 6-chloro-5-cyanonicotinate's bioactivity, this guide provides the foundational protocols to empower researchers to explore its potential as an enzyme inhibitor against targets of interest. The methodologies described herein are designed to be adaptable to a wide range of enzyme systems.
Chemical Properties of Ethyl 6-chloro-5-cyanonicotinate
The systematic evaluation of a novel compound's inhibitory potential follows a logical progression. This workflow ensures a thorough characterization, from initial identification of activity to a detailed understanding of the inhibitory mechanism.
Caption: General workflow for characterizing a novel enzyme inhibitor.
Protocol 1: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[8] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[9] This protocol provides a general method adaptable to most enzyme assays that produce a measurable signal (e.g., absorbance, fluorescence).[10][11]
Materials and Reagents
Purified enzyme of interest
Enzyme-specific substrate
Ethyl 6-chloro-5-cyanonicotinate (Inhibitor)
Assay Buffer (optimized for the target enzyme's pH and ionic strength)
Solvent for inhibitor (e.g., DMSO)
96-well microplate (clear, black, or white, depending on the detection method)
Microplate reader
Step-by-Step Procedure
Prepare Reagents:
Prepare a concentrated stock solution of Ethyl 6-chloro-5-cyanonicotinate (e.g., 10 mM) in a suitable solvent like DMSO.
Perform a serial dilution of the inhibitor stock solution in the assay buffer to create a range of concentrations. This range should span several orders of magnitude (e.g., from 100 µM down to 1 nM) to ensure it brackets the IC50 value.
Prepare solutions of the enzyme and substrate in assay buffer at their optimal concentrations. These should be determined in preliminary experiments.[12]
Assay Setup (in a 96-well plate):
Blank Wells: Add assay buffer and the highest concentration of solvent (e.g., DMSO) used in the inhibitor wells. This is to account for any background signal from the buffer or solvent.
Control Wells (100% Activity): Add the enzyme solution and the solvent (e.g., DMSO) without any inhibitor.
Inhibitor Wells: Add the enzyme solution and the various dilutions of Ethyl 6-chloro-5-cyanonicotinate.
It is crucial to perform all additions in triplicate to ensure statistical validity.
Pre-incubation:
Add a fixed volume of the enzyme solution to the control and inhibitor wells.
Add the corresponding inhibitor dilutions or solvent to these wells.
Allow the plate to pre-incubate for a set period (e.g., 15-30 minutes) at the enzyme's optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[11]
Initiate and Monitor the Reaction:
Start the enzymatic reaction by adding a fixed volume of the substrate solution to all wells (except the blank wells, to which buffer is added instead).
Immediately place the plate in a microplate reader and begin measuring the signal (e.g., absorbance at a specific wavelength) at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).[13]
Data Analysis
Calculate Reaction Rates: For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the signal versus time plot.[14]
Calculate Percentage of Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100
Where V_control is the average rate of the control wells and V_inhibitor is the rate for a given inhibitor concentration.[13]
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration at the inflection point of the curve.[9]
Protocol 2: Elucidation of the Mechanism of Inhibition
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deeper insight into how the inhibitor interacts with the enzyme.[15][16] This is determined by performing kinetic experiments where the concentrations of both the substrate and the inhibitor are varied.
Experimental Design
The core of this protocol involves measuring the initial reaction rate (V₀) across a matrix of conditions:
A series of substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the Michaelis constant, Kₘ).
For each substrate concentration, a set of inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
Step-by-Step Procedure
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and Ethyl 6-chloro-5-cyanonicotinate as described in Protocol 1.
Assay Setup: In a 96-well plate, set up reactions for each combination of substrate and inhibitor concentration. Include controls with no inhibitor for each substrate concentration.
Pre-incubation: Pre-incubate the enzyme with the various concentrations of the inhibitor (or solvent for controls) for 15-30 minutes.
Initiate and Monitor: Initiate the reactions by adding the various concentrations of the substrate. Immediately measure the initial reaction rates (V₀) using a microplate reader.
Data Analysis and Visualization: The Lineweaver-Burk Plot
The Lineweaver-Burk plot, or double reciprocal plot (1/V₀ vs. 1/[S]), is a valuable graphical method for analyzing enzyme kinetics and identifying the mode of inhibition.[17][18][19][20] The Michaelis-Menten equation:
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
can be rearranged into a linear form:
1/V₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ
By plotting 1/V₀ against 1/[S] for each inhibitor concentration, the type of inhibition can be determined from the pattern of the resulting lines.[21][22]
Caption: Interpreting Lineweaver-Burk plots to determine the mechanism of inhibition.
Competitive Inhibition: The lines intersect on the y-axis. The apparent Kₘ increases with inhibitor concentration, while Vₘₐₓ remains unchanged.[20]
Non-competitive Inhibition: The lines intersect on the x-axis. The apparent Vₘₐₓ decreases with inhibitor concentration, while Kₘ remains unchanged.[21]
Uncompetitive Inhibition: The lines are parallel. Both apparent Kₘ and apparent Vₘₐₓ decrease with inhibitor concentration.[19]
Example Application: Xanthine Oxidase Inhibition Assay
Xanthine oxidase (XO) is a well-characterized enzyme that catalyzes the oxidation of xanthine to uric acid.[23] The activity can be monitored spectrophotometrically by measuring the increase in absorbance at ~295 nm due to the formation of uric acid.[5][13]
Specific Reagents
Enzyme: Xanthine oxidase from bovine milk.
Substrate: Xanthine.
Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.5).
Positive Control: Allopurinol (a known XO inhibitor).[23]
Assay Procedure Adaptation
Follow the general steps outlined in Protocol 1 and Protocol 2 .
Prepare xanthine solution in the phosphate buffer. Note that xanthine may require gentle warming and/or a slightly alkaline pH to fully dissolve.
Set up the 96-well plate with buffer, enzyme, and various concentrations of Ethyl 6-chloro-5-cyanonicotinate or Allopurinol.
Initiate the reaction by adding the xanthine substrate solution.
Monitor the increase in absorbance at 295 nm over time using a microplate reader.[24]
Calculate the reaction rates and perform data analysis as described previously to determine the IC50 and mechanism of inhibition for Ethyl 6-chloro-5-cyanonicotinate against xanthine oxidase.
Conclusion
Ethyl 6-chloro-5-cyanonicotinate presents an interesting scaffold for investigation as a novel enzyme inhibitor. Due to the current lack of specific bioactivity data, a systematic and rigorous approach is required to uncover and characterize its potential. The protocols detailed in this guide provide a robust framework for determining the compound's inhibitory potency (IC50) and its mechanism of action against any enzyme of interest. By applying these standardized methodologies, researchers can generate reliable and reproducible data, contributing to the broader understanding of the structure-activity relationships of cyanopyridine derivatives and potentially identifying new lead compounds for therapeutic development.
References
MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MedSchoolCoach. [Link]
Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(3), 339-354. [Link]
AK Lectures. (n.d.). Lineweaver-Burk Plot and Reversible Inhibition. AK Lectures. [Link]
Yonetani, T., & Theorell, H. (1964). Mechanistic and kinetic studies of inhibition of enzymes. Archives of Biochemistry and Biophysics, 106, 243-251. [Link]
Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]
Sorci, L., et al. (2013). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Journal of Biological Chemistry, 288(1), 213-226. [Link]
Sanchez-Carron, G., et al. (2016). Nicotinamidase High-Throughput Functional Screening. Frontiers in Microbiology, 7, 1929. [Link]
Quezada-Lázaro, R., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura, 8(1), 23-28. [Link]
Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Semantic Scholar. [Link]
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 665-674. [Link]
Oishi, M., et al. (1998). Assay of nicotinamide deamidase activity using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 720(1-2), 59-64. [Link]
Al-Hourani, B. J., et al. (2025). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. ChemistrySelect, 10(23), e202501625. [Link]
SciSpace. (n.d.). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. SciSpace. [Link]
Hammond, M. M., & Raushel, F. M. (2011). Structural and Kinetic Isotope Effect Studies of Nicotinamidase (Pnc1) from Saccharomyces cerevisiae. Biochemistry, 50(50), 10839-10849. [Link]
Sanchez-Carron, G., et al. (2013). Biochemical and Mutational Analysis of a Novel Nicotinamidase from Oceanobacillus iheyensis HTE831. PLOS One, 8(2), e56253. [Link]
Hubálek, F., et al. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(3), 683. [Link]
Brandt, M. (2016). Inhibition kinetics. Rose-Hulman Institute of Technology. [Link]
Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. Open Library Publishing Platform. [Link]
Kuzmic, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. ResearchGate. [Link]
Application Note: Development of Advanced Polymers Using Nicotinic Acid Derivatives for Drug Delivery and Metabolic Regulation
Introduction and Rationale Nicotinic acid (NA), commonly known as niacin or Vitamin B3, is an essential organic compound and a direct precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a central...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Rationale
Nicotinic acid (NA), commonly known as niacin or Vitamin B3, is an essential organic compound and a direct precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a central coenzyme governing cellular metabolism and redox states[1]. While traditionally administered as an immediate-release oral supplement, high peak concentrations of NA frequently induce adverse side effects, including severe cutaneous flushing and hepatotoxicity[2][3].
To circumvent these pharmacological limitations, researchers are increasingly utilizing nicotinic acid derivatives as functional monomers to synthesize advanced polymers. These biomaterials serve a dual purpose: they act as highly controlled drug delivery systems (DDS) for secondary therapeutics (like insulin), while the polymer backbone itself degrades into bioavailable NA, acting as a "pro-nutrient" to enhance cellular metabolic activity[4][5].
Mechanistic Insights: Causality in Polymer Design
The structural integration of NA into polymeric networks is strictly dictated by the desired release kinetics and the physiological microenvironment. As an Application Scientist, selecting the correct linkage and polymerization strategy is critical:
Covalent Polymerization (Ester vs. Amide Linkages): When synthesizing pro-nutrient nanoparticles, monomers such as 2-acrylamidoethyl nicotinate (AAEN) and N-(2-acrylamidoethyl) nicotinamide (AAENA) are utilized[4]. The causality behind this selection lies in enzymatic susceptibility. The ester bonds in the AAEN-derived polymer are preferentially and rapidly hydrolyzed by intracellular esterases, leading to a quick release of NA. Conversely, the dual amide bonds in AAENA provide a much higher resistance to hydrolysis, yielding a sustained release profile[4].
Enzyme-Catalyzed PEGylation: Conjugating NA with polyethylene glycol (PEG) via lipase-catalyzed reactions produces nanorod-shaped hydrogels without the need for toxic chemical crosslinkers[5]. This biocatalytic approach ensures the structural integrity of the PEG chains is maintained, resulting in a highly biocompatible matrix with exceptional water retention—ideal for the encapsulation and oral delivery of sensitive biologics like insulin[5].
Inorganic-Organic Nanocomposites: Intercalating NA into Layered Double Hydroxides (LDHs) protects the vitamin in the highly acidic gastric environment (pH 1.2) while allowing for controlled dissolution via acid attack in the intestinal tract[2][6].
Caption: Intracellular degradation of NA-polymers and subsequent NAD+ biosynthesis pathway.
Experimental Protocols: Synthesis and Formulation
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of NA-derived polymers.
Protocol A: RAFT Polymerization of Niacin-Derived Monomers
Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is selected to achieve a narrow molecular weight distribution and precise control over polymer architecture, which is an absolute prerequisite for consistent nanoparticle self-assembly[4].
Monomer Preparation: Synthesize 2-acrylamidoethyl nicotinate (AAEN) by reacting nicotinoyl chloride with N-(2-hydroxyethyl)acrylamide in the presence of triethylamine. Purify the resultant monomer via silica gel column chromatography.
Polymerization Mixture: In a Schlenk flask, dissolve the AAEN monomer, a RAFT agent (e.g., 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid), and an initiator (AIBN) in anhydrous N,N-dimethylformamide (DMF). Maintain a precise Monomer:RAFT:Initiator molar ratio of 100:1:0.2.
Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles. Critical Step: Removing dissolved oxygen is mandatory, as oxygen rapidly quenches the radical polymerization process.
Reaction: Seal the flask under a nitrogen atmosphere and immerse it in a thermostated oil bath pre-heated to 70°C. Allow the reaction to proceed for 12 hours.
Purification: Terminate the reaction by rapid cooling and exposure to ambient air. Precipitate the polymer by adding the mixture dropwise into cold diethyl ether. Collect the precipitate via centrifugation, dissolve in a minimal amount of tetrahydrofuran (THF), and re-precipitate twice to eliminate unreacted monomers. Dry under vacuum.
Nanoparticle Formulation: Dissolve the purified P(AAEN) in a water-miscible solvent (e.g., acetone) and add dropwise into vigorously stirred deionized water (nanoprecipitation method). Stir overnight to evaporate the organic solvent, yielding stable polymeric nanoparticles[4].
Protocol B: Lipase-Catalyzed PEGylation of Nicotinic Acid
Rationale: Utilizing an enzymatic biocatalyst avoids the introduction of toxic chemical crosslinkers, ensuring the resulting hydrogel is inherently biocompatible and safe for in vivo applications[5].
Reactant Preparation: Mix nicotinic acid (NA) and Polyethylene Glycol 400 (PEG-400) in a 1:1 molar ratio.
Enzyme Addition: Introduce 1% (w/w) immobilized lipase to the reaction mixture to serve as the biocatalyst.
Catalysis: Incubate the mixture in an orbital shaker at 45°C and 150 rpm for 24 hours. Note: This mild thermal condition preserves the integrity of the PEG chains while driving the esterification between the carboxyl group of NA and the hydroxyl groups of PEG.
Enzyme Removal & Washing: Terminate the reaction by filtering the mixture to remove the immobilized lipase. Wash the resulting PEGylated-NA hydrogel extensively with distilled water to extract unreacted NA and PEG.
Lyophilization: Freeze-dry the hydrogel to obtain the final nanorod-shaped structures[5].
Caption: Step-by-step workflow for the synthesis and formulation of NA-derived polymeric nanoparticles.
Quantitative Data Presentation: Polymer System Comparison
To guide material selection for specific therapeutic applications, the following table summarizes the physicochemical properties and encapsulation efficiencies of various NA-based polymer systems.
Trustworthiness in polymer development requires rigorous in vitro validation. For NA-derived polymers, release kinetics must be evaluated under physiological conditions to validate the protective nature of the polymer matrix[3].
pH-Dependent Release Assay Protocol:
Suspend the NA-loaded polymer or nanoparticles in Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C under magnetic stirring (100 rpm)[2][3].
At predetermined intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours), extract a 2 mL aliquot of the supernatant. Self-Validation Step: Immediately replenish the extracted volume with fresh, pre-warmed buffer to maintain strict sink conditions.
Quantify the released NA using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy at 262 nm. A successful formulation will exhibit minimal burst release in SGF (<20%) and a controlled, sustained release profile in SIF, proving the matrix successfully prevents premature gastric degradation[3].
References
Vitamin B3 Intercalated in Layered Double Hydroxides: A Drug Delivery System for Metabolic Regulation
Source: ACS Omega
URL:[Link]
Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro
Source: MDPI Pharmaceutics
URL:[Link]
New Nicotinic Acid-based Hydrogel: Swelling and Insulin Uptake Studies
Source: Biointerface Research in Applied Chemistry
URL:[Link]
Biomaterials Based on Organic Polymers and Layered Double Hydroxides Nanocomposites: Drug Delivery and Tissue Engineering
Source: Pharmaceutics (PMC)
URL:[Link]
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects
Source: Frontiers in Bioengineering and Biotechnology
URL:[Link]
Overcoming side reactions in the cyanation of chloropyridines
Technical Support Center: Cyanation of Chloropyridines A Senior Application Scientist's Guide to Overcoming Side Reactions and Optimizing Synthesis Welcome to the technical support center for the cyanation of chloropyrid...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Cyanation of Chloropyridines
A Senior Application Scientist's Guide to Overcoming Side Reactions and Optimizing Synthesis
Welcome to the technical support center for the cyanation of chloropyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in this critical synthetic transformation. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the common pitfalls and how to rationally overcome them. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring your syntheses are robust, reproducible, and successful.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during the cyanation of chloropyridines.
Q1: My cyanation reaction has a very low yield or fails completely. What are the most likely causes?
A1: Low or no conversion of the starting chloropyridine is typically rooted in one of three areas:
Catalyst Deactivation: This is the most frequent culprit in palladium-catalyzed reactions. Excess free cyanide ions can irreversibly bind to the palladium center, poisoning the catalyst and halting the catalytic cycle.[1][2][3]
Insufficient Catalyst Activity: The C-Cl bond in chloropyridines is significantly stronger and less reactive than C-Br or C-I bonds. Your chosen catalyst system (metal precursor and ligand) may not be active enough to facilitate the initial oxidative addition step efficiently.[2][4]
Poor Reagent Solubility: In heterogeneous reactions, particularly with inorganic cyanide sources like K₄[Fe(CN)₆], poor solubility in organic solvents can lead to slow reaction rates.[1][5]
Q2: I've successfully formed my cyanopyridine, but I see significant amounts of the corresponding pyridine carboxamide and/or carboxylic acid in my final product. How can I prevent this?
A2: The formation of amide and carboxylic acid byproducts is due to the hydrolysis of the nitrile group.[1][6] This is almost always caused by the presence of water in the reaction mixture. Nitriles can be hydrolyzed under both acidic and basic conditions, which are often present during the reaction or work-up.[7][8][9] Key preventative measures include using anhydrous solvents, thoroughly drying all reagents and glassware, and running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
Q3: My main byproduct is the dehalogenated starting material (the pyridine core without the chloro or cyano group). What causes this and how can I stop it?
A3: This side reaction, known as hydrodehalogenation or reductive dehalogenation, involves the replacement of the chlorine atom with a hydrogen atom.[10] It can occur when a hydride source is present in the reaction. Potential sources include certain solvents, additives, or side reactions with the base or other reagents. Optimizing the ligand and ensuring a clean reaction setup can minimize this pathway.
Q4: How do I choose the right cyanide source for my reaction?
A4: The choice of cyanide source is critical for both safety and reaction efficiency.
Alkali Metal Cyanides (NaCN, KCN): Highly reactive and inexpensive, but also extremely toxic. Their high solubility can easily lead to catalyst poisoning.[1]
Zinc Cyanide (Zn(CN)₂): Less toxic than NaCN/KCN. Its lower solubility in organic solvents provides a slow, controlled release of cyanide ions, which helps prevent catalyst deactivation.[1][3]
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A significantly less toxic and more stable crystalline solid, often considered a "cyanide-free" source in practice.[3][11] It is a popular choice for modern, safer cyanation protocols, though its solubility can be a challenge, sometimes requiring co-solvents like water.[1][5]
Organic Cyanide Sources (e.g., 4-CN-pyridine, ethyl cyanoacetate): These are cyanide-free alternatives that operate through different mechanisms and can be advantageous for specific applications or to avoid toxic metal cyanides altogether.[4][10][12]
Troubleshooting Guide: A Deeper Dive
This section provides a detailed analysis of specific problems, their mechanistic origins, and targeted solutions.
Problem 1: Formation of Hydrolysis Byproducts (Pyridine Carboxamide, Pyridine Carboxylic Acid)
Causality: The nitrile (C≡N) triple bond, while stable, is susceptible to nucleophilic attack by water, especially at elevated temperatures and under acidic or basic conditions. The reaction proceeds first to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[6][8]
Caption: Competing hydrolysis pathway for the desired cyanopyridine product.
Solutions & Protocols:
Rigorous Anhydrous Conditions: This is the most critical factor.
Solvents: Use freshly distilled, anhydrous solvents (e.g., DMF, DMAc, Toluene, Dioxane) from a solvent purification system or stored over molecular sieves.
Glassware: Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
Reagents: Dry solid reagents in a vacuum oven. Ensure liquid reagents are anhydrous. Potassium ferrocyanide is often a trihydrate (K₄[Fe(CN)₆]·3H₂O); use the anhydrous form or account for the water content.[4]
Atmosphere: Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Optimize Reaction Time and Temperature:
Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.
Prolonged heating will favor hydrolysis. If the reaction is sluggish, it is better to optimize the catalyst system rather than simply increasing the reaction time or temperature excessively.
Choice of Base:
Avoid using strong hydroxide bases (e.g., NaOH, KOH) if possible.
Inorganic carbonate bases like Na₂CO₃ or K₂CO₃ are often effective and less likely to promote hydrolysis.[5][13]
Problem 2: Catalyst Deactivation and Low Conversion
Causality: In palladium-catalyzed cyanations, the active catalyst is a Pd(0) species. The catalytic cycle involves oxidative addition of the chloropyridine to Pd(0), exchange of the chloride for a cyanide ion, and reductive elimination of the cyanopyridine product to regenerate the Pd(0) catalyst. High concentrations of free cyanide (CN⁻) are excellent ligands for palladium and can form stable, coordinatively saturated palladium-cyanide complexes (e.g., [Pd(CN)₄]²⁻), which are catalytically inactive and precipitate out of the reaction, halting the cycle.[2][3]
Caption: Palladium catalytic cycle and deactivation by excess cyanide.
Solutions & Protocols:
Control Cyanide Concentration:
Switch Cyanide Source: Move from highly soluble NaCN/KCN to less soluble Zn(CN)₂ or the slow-releasing K₄[Fe(CN)₆].[1][3] This is the most common and effective strategy.
Stoichiometry: Use the minimum effective amount of the cyanide source. For K₄[Fe(CN)₆], which contains six cyanide ions, only a fraction of an equivalent (e.g., 0.2 to 0.5 eq.) relative to the chloropyridine is needed.[4][14]
Optimize the Catalyst System:
Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos). These ligands can sterically protect the palladium center from being saturated by multiple cyanide ions and also accelerate the rate-limiting reductive elimination step.[1][4]
Pre-catalyst: Use a well-defined palladium pre-catalyst that is easily activated to the Pd(0) state.[3]
Data & Protocols
Table 1: Comparison of Common Cyanide Sources
Cyanide Source
Formula
Key Advantages
Key Disadvantages
Typical Conditions
Potassium Cyanide
KCN
Inexpensive, highly reactive
Extremely toxic, high solubility leads to catalyst poisoning.[1]
Requires careful control of concentration.
Zinc Cyanide
Zn(CN)₂
Less toxic than KCN, low solubility mitigates catalyst poisoning.[1][3]
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyridine, Pd(OAc)₂, XPhos, K₄[Fe(CN)₆], and Na₂CO₃.
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry Argon or Nitrogen three times.
Solvent Addition: Add the anhydrous DMAc via syringe.
Reaction: Place the flask in a preheated oil bath at 120-130 °C and stir vigorously. The mixture will be a suspension.
Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
Work-up:
Cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Caution: The aqueous layer will contain residual cyanide. Handle with appropriate safety precautions and quench with bleach (sodium hypochlorite) before disposal according to institutional guidelines.
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A decision-making workflow for troubleshooting common cyanation issues.
References
Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 1(8), 1259-1272. [Link]
Li, Y., et al. (2020). Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species. Nature Communications, 11(1), 5415. [Link]
Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. [Link]
CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
Kumar, G. S., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357-6363. [Link]
Anbarasan, P., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33863-33889. [Link]
Corbet, J. P., & Mignani, G. (2006). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 45(40), 6648-6692. [Link]
Chemistry Steps. (2024). Converting Nitriles to Amides. Chemistry Steps. [Link]
Yeung, P. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648-651. [Link]
Organic Chemistry at the University of Liverpool. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
Anderson, K. W., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 53(42), 11123-11127. [Link]
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
Singh, U. P., & Kumar, S. (2023). Easy and efficient direct conversion of aryl nitrile into aryl amide. ResearchGate. [Link]
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. [Link]
Technical Support Center: Optimizing Temperature and Reaction Time for Pyridine Ring Substitutions
Welcome to the Pyridine Functionalization Support Center. Designed for researchers, scientists, and drug development professionals, this guide addresses the unique thermodynamic and kinetic challenges of modifying the py...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Pyridine Functionalization Support Center. Designed for researchers, scientists, and drug development professionals, this guide addresses the unique thermodynamic and kinetic challenges of modifying the pyridine ring.
Because of the electronegative nitrogen atom, pyridine is inherently electron-deficient. This electronic bias creates a dichotomy in reactivity: it is highly resistant to Electrophilic Aromatic Substitution (EAS) but primed for Nucleophilic Aromatic Substitution (SNAr) at specific positions. Furthermore, the basic nitrogen lone pair frequently interferes with transition-metal catalysts during cross-coupling reactions.
Below, you will find troubleshooting FAQs, mechanistic causality, optimization tables, and self-validating protocols to help you master pyridine substitutions.
Workflow: Selecting the Right Substitution Strategy
Decision matrix for selecting pyridine substitution pathways based on regiochemistry.
SNAr is the premier method for functionalizing the C2 (ortho) and C4 (para) positions of pyridine. Nucleophilic attack is favored here because the resulting negative charge in the Meisenheimer intermediate is delocalized onto the electronegative nitrogen atom, providing significant thermodynamic stabilization [1].
Q: My SNAr reaction with 2-chloropyridine and an amine is stalling at 50°C. Should I just increase the reaction time to 72 hours?A: No, increasing time alone will not overcome a fundamental activation energy barrier. The reactivity of leaving groups in pyridine SNAr follows the order F > Cl ≈ Br > I. While 2-fluoropyridines can react at room temperature or 50°C, 2-chloropyridines are significantly less reactive [1]. You must increase the temperature (often to 100°C–150°C) to overcome the activation energy. Prolonged heating at suboptimal temperatures only invites solvent degradation or side reactions.
Quantitative Data: SNAr Optimization Matrix
Leaving Group
Nucleophile Type
Optimum Temperature
Optimum Time
Causality / Notes
-F (C2/C4)
Primary Amines, Alkoxides
20°C – 50°C
2 – 12 hours
Highly electronegative F strongly polarizes the C-F bond, lowering the activation barrier.
-Cl (C2/C4)
Secondary Amines, Thiols
100°C – Reflux
24 – 56 hours
Poorer leaving group requires thermal energy to reach the transition state [2].
-Br (C2/C4)
Bulky Amines
110°C – 130°C
24 – 48 hours
Similar to Cl, but slightly more sterically hindered.
Self-Validating Protocol: High-Temperature SNAr of 2-Chloropyridine
Validation Principle: The reaction is monitored via LCMS to confirm the disappearance of the exact mass of the starting material before thermal quenching, ensuring time/temp efficiency.
Setup: In a flame-dried pressure tube, dissolve 1.0 eq of 2-chloropyridine and 2.2 eq of the amine nucleophile in anhydrous DMF (0.5 M). Add 2.5 eq of K2CO3.
Thermal Initiation: Seal the tube and heat to 110°C.
Validation Checkpoint 1 (Time = 4 hours): Sample 10 µL, dilute in MeCN, and run LCMS. If the ratio of Product:Starting Material is < 10:90, the nucleophile is too weak. Intervention: Cool to room temperature, add 1.2 eq of a stronger base (e.g., NaH) to pre-deprotonate the nucleophile, and resume heating.
Completion: Stir at 110°C for 24 hours.
Validation Checkpoint 2: Run TLC (Hexanes:EtOAc 3:1). The UV-active spot for 2-chloropyridine (Rf ~0.6) must be completely absent.
Workup: Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer 3x with brine to remove DMF.
Direct EAS (e.g., nitration, halogenation) on pyridine is notoriously difficult. In acidic media, the pyridine nitrogen protonates to form a pyridinium ion. This places a full positive charge on the ring, drastically increasing the activation energy required for an electrophile to attack [3].
Q: I am trying to nitrate pyridine using HNO3/H2SO4 at 100°C for 12 hours, but I am getting <5% yield of 3-nitropyridine. How can I optimize this?A: Direct nitration of pyridine requires extreme temperatures (130°C–150°C) and fuming acids, which often leads to over-nitration or ring destruction [3]. Instead of brute-forcing the temperature and time, alter the electronic pathway. Convert the pyridine to Pyridine-N-oxide. The N-oxide oxygen donates electron density back into the ring via resonance, activating the C4 (and C2) positions for EAS at much lower temperatures and shorter reaction times[3].
Thermodynamic pathways comparing direct EAS vs. N-oxide activated EAS.
Self-Validating Protocol: Controlled Nitration via Pyridine-N-Oxide
Validation Principle: Temperature is strictly controlled during exothermic addition to prevent dinitration, validated by internal thermometry.
N-Oxidation: Treat pyridine with mCPBA in DCM at 0°C to room temperature for 4 hours. Validation: TLC (DCM:MeOH 9:1) should show a highly polar baseline spot (N-oxide).
Nitration Setup: In a 3-neck flask with an internal thermometer, heat the Pyridine-N-oxide to 60°C.
Exothermic Addition: Slowly add a pre-mixed, cooled solution of fuming HNO3/H2SO4 dropwise.
Validation Checkpoint 1: The internal temperature must not exceed 80°C during addition. If it does, pause addition to prevent unselective over-nitration [3].
Reaction: Heat to an internal temperature of 125°C for exactly 3 hours. (Do not exceed 3 hours to prevent degradation).
Workup: Pour over crushed ice. Neutralize with saturated Na2CO3 to pH 7-8. Validation: A yellow precipitate (4-nitropyridine-N-oxide) will crash out exclusively at neutral pH.
Cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on pyridines is complicated by the nitrogen lone pair, which can coordinate to Palladium or Copper catalysts, effectively poisoning them and halting the catalytic cycle.
Q: My Suzuki coupling works perfectly for bromobenzene at 80°C in 4 hours, but fails completely for 3-bromopyridine under the exact same conditions. Why?A: The pyridine nitrogen is coordinating to your Pd catalyst, displacing the phosphine ligands. To optimize this, you must manipulate both temperature and time simultaneously. Automated feedback optimization studies have shown that for difficult pyridine substrates, increasing the temperature to 110°C while drastically reducing the reaction time (e.g., 10 minutes in a microfluidic flow reactor) prevents long-term catalyst deactivation [4]. Alternatively, using highly sterically hindered dialkylbiarylphosphine ligands (like XPhos or PCy3) prevents pyridine from accessing the metal center.
High temp + short time (flow chemistry) maximizes turnover before catalyst poisoning occurs [4].
3-Bromopyridine
CuI / 6-hydroxy picolinhydrazide
25°C (Room Temp)
12 – 24 hours
Specialized ligands can enable room-temperature Cu-catalyzed aniline cross-coupling by stabilizing the active Cu species [5].
Self-Validating Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine
Validation Principle: Inert atmosphere integrity and catalyst activation are visually and analytically confirmed before thermal driving.
Preparation: In a glovebox or under strict Schlenk conditions, combine 3-bromopyridine (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)2 (2 mol%), XPhos (4 mol%), and K3PO4 (2.0 eq) in a Schlenk tube.
Validation Checkpoint 1: Upon warming to 40°C, the solution should transition from yellow/orange to a dark red/brown, indicating the formation of the active Pd(0) species. If it turns black and precipitates (Pd black), the atmosphere was compromised by oxygen.
Reaction: Heat to 95°C for 3 hours.
Validation Checkpoint 2: At 3 hours, perform GC-MS. The 3-bromopyridine peak must be <2% relative to the product peak. If >10% remains, catalyst poisoning has occurred; do not simply increase time. Intervention: Add an additional 1 mol% Pd/XPhos catalyst spike and heat for 1 more hour.
Workup: Filter through a Celite pad to remove Pd residues, concentrate, and purify via silica gel chromatography.
References
Reizman, B. J., et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).[Link]
ChemRxiv Preprint. Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]
Troubleshooting
Technical Support Center: Safe Handling & Storage of Chlorinated Nicotinates
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols for handling chlorinated nicotinates (e.g., 2-chloronicotinic acid, 6-chloronicotinic acid). These compounds are critical building blocks for active pharmaceutical ingredients (APIs) such as nevirapine and niflumic acid[1], but their reactive functional groups and physical properties demand rigorous safety controls.
Quick Reference Safety Data
The following table summarizes the critical physicochemical and quantitative hazard data for standard chlorinated nicotinates to inform your laboratory risk assessments[2],[3],[4],[1].
Parameter
2-Chloronicotinic Acid
6-Chloronicotinic Acid
CAS Number
2942-59-8
5326-23-8
Physical State
Off-white to light yellow powder
Off-white powder
Melting Point
176–178 °C (dec.)
195 °C (dec.)
GHS Hazard Classifications
Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Primary Incompatibilities
Strong oxidizing agents, strong bases
Strong oxidizing agents
Decomposition Products
HCl gas, NOx, CO, CO2
HCl gas, NOx, CO, CO2
Storage Requirements
Cool, dry, well-ventilated; tightly closed
Cool, dry, well-ventilated; tightly closed
Safe Handling & Storage Workflow
Figure 1: End-to-end lifecycle workflow for the safe handling of chlorinated nicotinates.
Troubleshooting & FAQs
Q1: Why is my chlorinated nicotinate degrading or clumping during storage, and how can I prevent it?Causality & Solution: Chlorinated nicotinates contain a carboxylic acid moiety that can exhibit hygroscopic tendencies depending on the crystalline form. Exposure to ambient atmospheric moisture leads to clumping and can initiate slow hydrolysis or degradation over time[1].
Actionable Step: Always store the tightly closed container in a cool, dry environment. For long-term storage, backfill the primary container with an inert gas (Argon or Nitrogen) before sealing to displace atmospheric moisture[5],[6].
Q2: What is the mechanistic danger of exposing these compounds to strong oxidizing agents or high heat?Causality & Solution: Chlorinated nicotinates are stable under normal laboratory conditions but are highly incompatible with strong oxidizers[2],[4]. Mechanistically, oxidative stress or thermal degradation (above their decomposition temperatures of ~176–195 °C) breaks down the pyridine ring and the carbon-chlorine bond. This rapid decomposition releases highly toxic and corrosive gases, specifically Hydrogen chloride (HCl) gas, Nitrogen oxides (NOx), and Carbon monoxide (CO)[7],[4].
Actionable Step: Never store these compounds in the same cabinet as peroxides, nitrates, or permanganates. Ensure reaction heating mantles are strictly temperature-controlled to avoid localized superheating.
Q3: How do I safely handle these powders to prevent respiratory irritation?Causality & Solution: These compounds are classified as STOT SE 3 (Specific Target Organ Toxicity - Single Exposure), meaning their fine particulate nature can cause severe irritation to the mucous membranes and upper respiratory tract[6],[1].
Actionable Step: Never handle the dry powder on an open bench. Always use a certified chemical fume hood with a face velocity of at least 100 fpm[5]. Use anti-static spatulas to prevent aerosolization of the powder caused by electrostatic repulsion. If local exhaust ventilation is unavailable or fails, a NIOSH-approved dust respirator (e.g., N95 or higher) is mandatory[3],[7].
Q4: What is the protocol for a benchtop spill of 6-chloronicotinic acid?Causality & Solution: Sweeping dry powders vigorously generates hazardous dust clouds that exacerbate inhalation risks.
Actionable Step: Do not use compressed air or dry brushing. Instead, gently cover the spill with a damp absorbent pad or mix the powder with an inert, damp material (like sand or vermiculite) to suppress dust formation[8],[7]. Sweep up the mixture carefully, place it in a closable, labeled salvage container, and dispose of it via an authorized chemical incinerator equipped with an afterburner and flue gas scrubber[6]. Wash the spill site thoroughly with soap and water only after the bulk solid is removed[8].
Emergency Response Pathway
Figure 2: Immediate first-aid and emergency response pathway for accidental exposure.
Experimental Protocol: Safe Preparation of a Chlorinated Nicotinate Solution
To ensure scientific integrity and safety, use this self-validating protocol when preparing standard solutions for downstream synthesis.
Prerequisites:
PPE: Nitrile gloves (double-gloving recommended), safety goggles (not safety glasses), and a flame-retardant lab coat[9],[3].
Ventilation Verification: Verify the fume hood monitor displays a safe flow rate (>100 fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily without fluttering erratically.
Vessel Preparation: Place a pre-weighed, clean, dry glass vial (e.g., 20 mL scintillation vial) onto an analytical balance located strictly inside the fume hood. Tare the balance.
Anti-Static Weighing: Using a grounded or anti-static spatula, carefully transfer the required mass of the chlorinated nicotinate (e.g., 2-chloronicotinic acid) into the vial. Causality: Anti-static tools prevent the fine powder from repelling and aerosolizing into your breathing zone[8].
Solvent Addition: Slowly add your chosen compatible solvent (e.g., DMF, DMSO, or an alcohol). Self-Validation: Observe the dissolution closely. The reaction should be mildly endothermic or neutral. If excessive heat or gas evolves, immediately lower the sash—this indicates cross-contamination with an incompatible oxidizer or base[4].
Sealing and Inerting: Cap the vial with a PTFE-lined septum cap. If the solution is not to be used immediately, insert a needle connected to a Schlenk line and gently purge the headspace with Argon for 30 seconds to displace oxygen and moisture[5].
Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel to capture any micro-spills[7]. Dispose of the towel in a solid hazardous waste container.
References
PubChem, National Institutes of Health. "2-Chloronicotinic acid | C6H4ClNO2 | CID 76258". Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Managing Moisture Sensitivity of Ethyl 6-Chloro-5-Cyanonicotinate
Welcome to the Application Scientist Knowledge Base.
Handling highly functionalized pyridine scaffolds requires precision. Ethyl 6-chloro-5-cyanonicotinate (CAS: 856165-97-4) is a critical electrophilic building block in pharmaceutical synthesis [1]. However, its unique electronic topology makes it exceptionally vulnerable to moisture-driven degradation. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure the integrity of your synthetic workflows.
Module 1: Mechanistic Insights (The "Why")
Q: Why does Ethyl 6-chloro-5-cyanonicotinate degrade so rapidly in ambient atmosphere or wet solvents compared to other substituted pyridines?A: The degradation is driven by a highly favorable Nucleophilic Aromatic Substitution (SNAr) reaction [3]. The pyridine ring is inherently electron-deficient. In this specific molecule, the C6 position is bonded to a chlorine atom (an excellent leaving group) and is flanked by a cyano group at C5 and the pyridine nitrogen. Both the nitrogen and the cyano group exert powerful electron-withdrawing effects via induction and resonance, creating a severe electron deficiency at the C6 carbon [4].
When exposed to moisture, water acts as a nucleophile, attacking the electrophilic C6 carbon to form a transient Meisenheimer complex. The subsequent elimination of hydrogen chloride (HCl) yields ethyl 5-cyano-6-hydroxynicotinate, which rapidly tautomerizes to its more thermodynamically stable 2-pyridone (6-oxo) form. Understanding this causality is critical: you are not just "keeping it dry"; you are kinetically starving a highly favorable SNAr pathway.
Nucleophilic Aromatic Substitution (SNAr) hydrolysis pathway of the target compound.
Module 2: Diagnostic Laboratory (The "What Went Wrong")
Q: My downstream coupling reaction failed. How can I analytically confirm if moisture degradation of the starting material is the root cause?A: Because the SNAr hydrolysis replaces a chlorine atom (atomic mass ~35.5) with a hydroxyl group (atomic mass ~17), the degradant exhibits a distinct mass shift of -18.5 Da (or [M-Cl+OH]). Furthermore, the tautomerization to the pyridone drastically alters the electronic environment of the pyridine ring, shifting the NMR signals.
Table 1: Analytical Signatures for Degradation Diagnostics
Analytical Method
Intact Ethyl 6-chloro-5-cyanonicotinate
Hydrolyzed Degradant (6-oxo/pyridone)
Diagnostic Marker
LC-MS (ESI+)
m/z 211.0 [M+H]+ (with 37Cl isotope at 213.0)
m/z 193.1 [M+H]+
Loss of isotopic Cl pattern; -18 Da shift.
1H NMR (CDCl3)
Pyridine protons shifted downfield
Pyridine protons shifted upfield
Disappearance of sharp downfield C2/C4 protons.
TLC (Hexane:EtOAc 8:2)
Rf ≈ 0.6 (Non-polar, LogP 1.78)
Rf ≈ 0.1 (Highly polar, H-bonding)
Appearance of a strong baseline streak.
Q: How do I systematically trace the source of the moisture?A: Moisture contamination is rarely a single catastrophic event; it is usually a cumulative failure of handling protocols. Follow the self-validating diagnostic workflow below to isolate the variable.
Step-by-step diagnostic workflow to isolate and eliminate sources of moisture contamination.
Q: What is the definitive protocol for preparing solvents and setting up a reaction with this compound?A: To ensure absolute trustworthiness, you must use a self-validating system where the absence of moisture is analytically proven before the compound is introduced.
Protocol 1: Self-Validating Anhydrous Reaction Setup
Causality Focus: We use 3Å molecular sieves because their pore size is small enough to trap H2O (2.8Å) but excludes larger solvent molecules (like EtOH or DMF), preventing competitive adsorption and ensuring maximum drying efficiency.
Solvent Drying: Add 10% w/v of freshly activated 3Å molecular sieves to the required solvent (e.g., DMF, EtOH, or DCM). Allow to stand for 48 hours under an Argon atmosphere.
Validation Step (Critical): Extract a 1.0 mL aliquot and perform a Karl Fischer coulometric titration. Proceed only if the water content is strictly < 50 ppm.
Glassware Preparation: Bake all reaction flasks and stir bars at 120°C for a minimum of 4 hours. Assemble the apparatus while hot and cool under a high vacuum (Schlenk line), backfilling with ultra-high purity (UHP) Argon. Repeat the vacuum/Argon cycle three times.
Reagent Transfer: Transfer Ethyl 6-chloro-5-cyanonicotinate (stored at 2-8°C [1]) into the reaction flask inside a glovebox, or use a positive Argon counter-flow if transferring on the bench.
Execution: Introduce the validated anhydrous solvent via a gas-tight syringe. Add any required bases (e.g., DIPEA) dropwise [2]. Monitor the reaction via LC-MS using an anhydrous aliquot quench method.
Table 2: Quantitative Moisture Tolerance by Solvent Environment
Solvent / Environment
Maximum Tolerable Moisture
Degradation Risk Profile
Recommended Mitigation
Storage Atmosphere
< 10 ppm (Glovebox Ar)
Low (if sealed at 2-8°C)
Store in amber vial, Parafilm sealed, over desiccant [1].
Aprotic Solvents (DMF, DCM)
< 50 ppm
Moderate
Dry over 3Å sieves; validate via KF titration.
Protic Solvents (EtOH, MeOH)
< 20 ppm
High (Solvolysis risk)
Use strictly anhydrous grades; avoid prolonged heating prior to amine addition [2].
Q: I have a batch of Ethyl 6-chloro-5-cyanonicotinate that was accidentally exposed to air and contains ~15% of the hydrolyzed degradant. Can I rescue it?A: Yes. Because the degradation product (the 2-pyridone) is significantly more polar and capable of strong hydrogen bonding compared to the intact ester, they can be separated chromatographically.
Protocol 2: Recovery and Re-validation of Degraded Material
Column Preparation: Pack a silica gel column using a non-polar solvent system (Hexane:Ethyl Acetate 9:1).
Loading: Dissolve the contaminated batch in a minimum volume of anhydrous DCM and load it onto the column.
Elution: Elute with Hexane:Ethyl Acetate (8:2). The intact Ethyl 6-chloro-5-cyanonicotinate will elute first (monitor via TLC, UV active at 254 nm).
Retention: The highly polar 6-hydroxy degradant will remain strongly adsorbed to the baseline silica under these conditions.
Validation & Storage: Concentrate the pure fractions under reduced pressure. Immediately dissolve a 1 mg sample in anhydrous CDCl3 to validate purity via 1H NMR. Lyophilize the remaining bulk solid and store sealed under Argon at 2-8°C [1].
References
ChemScene. "Ethyl 6-chloro-5-cyanonicotinate (CAS 856165-97-4) Product Information and Storage." ChemScene, 2026. 1
AstraZeneca AB. "Pyridine Analogues and their Use in Therapy." Google Patents, US20080312208A1. 2
Bach, Peter. "The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12." Gothenburg University Publications Electronic Archive (GUPEA). 3
BenchChem Technical Support. "A Comprehensive Guide to the Synthesis of 6-Chloronicotinic Acid via Hydrolysis." BenchChem. 4
Technical Support Center: Preventing Decomposition of Ethyl 6-chloro-5-cyanonicotinate During Heating
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals working with Ethyl 6-chloro-5-cyanonicotinate. This guide provides in-depth troubleshooting and practical advice...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals working with Ethyl 6-chloro-5-cyanonicotinate. This guide provides in-depth troubleshooting and practical advice to mitigate thermal decomposition, a critical challenge in the application of this versatile chemical intermediate. Our goal is to empower you with the knowledge to ensure the stability of this compound in your experimental work.
Introduction
Ethyl 6-chloro-5-cyanonicotinate is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its utility, however, is matched by its propensity for decomposition at elevated temperatures. This guide offers a structured approach to understanding and preventing this degradation, thereby optimizing reaction outcomes and ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of Ethyl 6-chloro-5-cyanonicotinate decomposition during a reaction?
A1: The most common signs of decomposition include a distinct darkening of the reaction mixture, often progressing to a brown or black color, and the precipitation of insoluble black tars. Analytically, decomposition is evidenced by the emergence of unknown peaks in chromatographic analyses (HPLC, GC-MS) and a corresponding decrease in the yield of the desired product. In some instances, the evolution of gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas may be observed.[1]
Q2: At what temperature does Ethyl 6-chloro-5-cyanonicotinate typically start to decompose?
A2: While a precise decomposition temperature is not fixed, significant thermal degradation is commonly observed at temperatures exceeding 150°C. The onset and rate of decomposition are highly dependent on the specific reaction conditions, including the solvent, the presence and nature of other reagents (particularly bases), and the duration of heating.[1] Careful temperature control is paramount to minimizing unwanted degradation.
Q3: How does the choice of solvent influence the thermal stability of Ethyl 6-chloro-5-cyanonicotinate?
A3: The solvent can play a crucial role in the stability of Ethyl 6-chloro-5-cyanonicotinate. High-boiling polar aprotic solvents, such as DMF, DMAc, and NMP, can facilitate decomposition, especially in the presence of nucleophiles or bases. These solvents can promote nucleophilic substitution on the pyridine ring, initiating degradation pathways. For high-temperature applications, consider more inert solvents like diphenyl ether or conduct thorough optimization of reaction time and temperature in solvents such as sulfolane. The polarity of the solvent can influence the stability of the transition state, and in some cases, the solvent can directly participate in the reaction.[2]
Troubleshooting Guide: A Proactive Approach to Preventing Decomposition
This section outlines a systematic methodology for diagnosing and resolving issues related to the thermal instability of Ethyl 6-chloro-5-cyanonicotinate.
Issue 1: Substantial Product Loss and Formation of Tar in High-Temperature Reactions
Root Cause Analysis:
This is a classic manifestation of thermal decomposition. The combination of high thermal energy and a reactive environment can lead to the breakdown of the molecule. The electron-withdrawing properties of the cyano and chloro groups render the pyridine ring susceptible to nucleophilic attack, a process that is accelerated at higher temperatures.
Investigative Workflow:
Caption: A systematic workflow for troubleshooting product loss and tar formation.
Recommended Actions and Protocols:
Temperature Optimization:
Protocol: Execute a series of small-scale reactions across a temperature gradient (e.g., 120°C, 130°C, 140°C), maintaining all other parameters constant. Monitor the reaction's progress via TLC or HPLC at set intervals to identify the minimum temperature required for efficient conversion.
Solvent Selection:
Protocol: For reactions necessitating high temperatures, screen alternative, less reactive high-boiling point solvents.
Table 1: Recommended Solvents and Their Boiling Points
Solvent
Boiling Point (°C)
Key Characteristics
Sulfolane
285
Highly polar, aprotic, and thermally robust.
Diphenyl ether
259
Inert and thermally stable.
Toluene
111
Suitable for many reactions under reflux, lower boiling point.
| Dioxane | 101 | Aprotic, a good option for reactions below its boiling point. |
Base Selection and Stoichiometry:
If a base is required, consider a non-nucleophilic, weaker base. Strong bases can act as nucleophiles, initiating decomposition.
Protocol: Compare reaction outcomes using a strong base (e.g., K₂CO₃, NaH) versus a weaker organic base (e.g., triethylamine, diisopropylethylamine). Precise control of the base's stoichiometry is also critical.
Issue 2: Inconsistent Reaction Yields and Product Purity
Root Cause Analysis:
Inconsistent outcomes can often be attributed to non-uniform heating ("hot spots") within the reaction vessel, leading to localized overheating and variable decomposition rates. The method of heating and the efficiency of agitation are critical parameters to control.
Investigative Workflow:
Caption: A workflow for diagnosing and resolving inconsistent reaction outcomes.
Recommended Actions and Protocols:
Uniform Heating:
Recommendation: Employ an oil bath to ensure uniform heat transfer to the reaction mixture. Maintain an adequate oil level to heat the entire reaction volume evenly.
Protocol: Use calibrated thermometers to monitor the temperature of both the heating medium and the reaction mixture to detect and correct any significant temperature gradients.
Efficient Agitation:
Recommendation: For larger scale reactions, an overhead mechanical stirrer is recommended to ensure thorough mixing. In smaller flasks, use a suitably sized magnetic stir bar and a powerful stir plate to maintain a consistent vortex.
Inert Atmosphere:
Protocol: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While the primary decomposition is thermal, an inert atmosphere will prevent oxidative side-reactions that can be initiated at elevated temperatures.
Mechanistic Considerations
A fundamental understanding of the potential decomposition pathways is instrumental in designing robust experimental conditions.
Caption: A simplified schematic of potential decomposition pathways for Ethyl 6-chloro-5-cyanonicotinate.
The electron-deficient nature of the pyridine ring, amplified by the chloro and cyano substituents, makes it a target for nucleophilic attack. At high temperatures, even weak nucleophiles present in the reaction medium (such as trace water, solvent molecules, or the base itself) can initiate a cascade of reactions. These can include the displacement of the chloride, hydrolysis of the nitrile and/or ester functionalities, and subsequent polymerization, leading to the formation of intractable tars.
References
Fisher Scientific. (2014, January 9). Safety Data Sheet: Ethyl 6-chloronicotinate, 97%.
BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate.
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from Japan Environment and Children's Study website.
BenchChem. (n.d.). Technical Support Center: Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate.
Organic Syntheses. (n.d.). Ethyl cyanoacetate.
Patsnap Synapse. (2024, July 12). What are the side effects of Vitamin E Nicotinicate?.
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
National Center for Biotechnology Information. (2022, November 17).
ResearchGate. (2025, August 5). Effect of the solvent nature on the course of quaternization of 3,5-diethoxycarbonyl-2,6-dimethyl-4-(3-pyridyl)-1,4-dihydropyridine.
ChemicalBook. (2026, January 13). Ethyl 6-chloronicotinate.
Google Patents. (n.d.).
Anantakrishnan, S. V. (n.d.). The role of solvents in chemical reactions. Proceedings of the Indian Academy of Sciences - Section A, 20, 550-558.
Yusa, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 15-31.
Chem-Impex. (n.d.). Ethyl 6-chloronicotinate.
Google Patents. (n.d.). US4614833A - 2-halo-pyridines.
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cyanide.
National Center for Biotechnology Information. (n.d.). Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers. PubMed Central.
Google Patents. (n.d.).
Semantic Scholar. (n.d.).
National Center for Biotechnology Information. (n.d.).
Yadav, P., & Goutam, M. P. (2020). Recent updates on analytical methods for detection of cyanide in human blood. Journal of Forensic Science and Research, 5(1), 01-07.
MDPI. (2020, April 29). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment.
Royal Society of Chemistry. (n.d.).
Wiley Analytical Science. (2005, December 5). Catching the murderous side of cyanide decomposition.
Google Patents. (n.d.).
Organic Syntheses. (n.d.). 4.
National Center for Biotechnology Information. (n.d.). Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. PubMed Central.
Barroeta, N., De Santis, V., & Rincón, M. (1974). Thermal decomposition of ethyl cyanoformate: kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (7), 911-914.
Technical Support Center: Scale-Up Synthesis of Ethyl 6-chloro-5-cyanonicotinate
Welcome to the Technical Support Center for the pilot-scale synthesis of Ethyl 6-chloro-5-cyanonicotinate (CAS 856165-97-4). This compound is a highly valued nicotinic acid derivative utilized as a critical building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the pilot-scale synthesis of Ethyl 6-chloro-5-cyanonicotinate (CAS 856165-97-4). This compound is a highly valued nicotinic acid derivative utilized as a critical building block in pharmaceutical synthesis[1].
Transitioning the synthesis of this molecule from the laboratory bench to the pilot plant introduces significant thermochemical and safety challenges. The core transformation relies on the deoxychlorination of the precursor, Ethyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate , using phosphorus oxychloride (POCl₃)[2]. At scale, the accumulation of metastable intermediates and the massive exotherm associated with POCl₃ hydrolysis require stringent engineering controls and precise chemical interventions[3].
Process Visualization: Chlorination Workflow
Pilot-scale workflow for the synthesis of Ethyl 6-chloro-5-cyanonicotinate.
To ensure scientific integrity and safety, this protocol embeds In-Process Controls (IPCs) to create a self-validating system. Do not proceed to subsequent steps without passing the defined IPCs.
Step 1: Vilsmeier Reagent Formation
Charge a dry, glass-lined reactor with POCl₃ (2.5 eq) and an inert co-solvent such as toluene (5 volumes) to maintain stirrability. Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).
Causality: POCl₃ alone is a poor electrophile for pyridones. DMF reacts with POCl₃ to form the highly reactive Vilsmeier-Haack intermediate, which significantly lowers the activation energy required for the subsequent nucleophilic aromatic substitution (SNAr)[4].
Step 2: Substrate Addition & Chlorination
Slowly charge Ethyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) at 20–25 °C. Once added, heat the mixture to 85–90 °C for 4 hours.
Self-Validation (IPC 1): Pull a sample and analyze via HPLC. The reaction is validated as complete only when the unreacted precursor is <1.0% (Area%). If >1.0%, continue heating in 1-hour increments.
Step 3: Distillation of Excess Reagent
Cool the reactor to 50 °C and distill off approximately 50–60% of the unreacted POCl₃ under vacuum.
Causality: Removing excess POCl₃ prior to the aqueous workup drastically reduces the exothermic load and minimizes the generation of hazardous acidic waste, preventing violent outgassing during the quench[5].
Step 4: Inverse Quench (Critical Safety Step)
Transfer the concentrated reaction mass slowly into a secondary quench reactor containing cold water (10 volumes) maintained strictly at < 25 °C.
Causality: Forward quenching (adding water to POCl₃) causes localized boiling and thermal runaway. Inverse quenching (adding the reaction mass to a large heat sink of water) safely dissipates the heat of hydrolysis[3].
Step 5: Aging & Hydrolysis Validation
Stir the quenched mixture for at least 2 hours at 20 °C.
Self-Validation (IPC 2): Analyze the aqueous phase via ³¹P NMR or in situ Raman spectroscopy. The process is validated for isolation only when >97% of reactive P-Cl bonds have been hydrolyzed[3].
Step 6: Isolation
Filter the precipitated Ethyl 6-chloro-5-cyanonicotinate. Wash the filter cake with cold water until the filtrate pH is > 5 to prevent acid-catalyzed ester hydrolysis during drying. Dry under vacuum at 45 °C.
Process Engineering & Scale-Up Data
The following table summarizes the quantitative shifts required when moving from bench to pilot scale to maintain yield and ensure safety.
Parameter
Bench Scale (50 g)
Pilot Scale (5 kg)
Mechanistic Rationale
POCl₃ Equivalents
5.0 - 10.0 eq
2.0 - 3.0 eq
Reduced at scale to minimize the massive quench exotherm and reduce hazardous waste[5].
DMF (Catalyst)
0.1 eq
0.05 - 0.1 eq
Essential for Vilsmeier intermediate formation; kept low to prevent side reactions[4].
Reaction Temperature
100 °C (Reflux)
85 - 90 °C
Lowered slightly at scale to control thermal accumulation and prevent dimerization.
Quench Method
Direct addition to ice
Inverse quench into H₂O
Prevents runaway hydrolysis and localized heating[3].
Quench Aging Time
15 minutes
> 2.0 hours
Ensures complete breakdown of metastable P-Cl species[3].
Expected Yield
88 - 92%
82 - 86%
Minor losses due to scalable filtration and rigorous pH washing.
Troubleshooting Guides & FAQs
Q1: Our reaction stalls at ~80% conversion despite using 3.0 equivalents of POCl₃. How do we push it to completion?A: The chlorination of 6-oxopyridines relies heavily on the formation of a highly reactive electrophilic intermediate. If you are running the reaction in neat POCl₃ without a catalyst, the kinetics will be sluggish. Ensure you are adding a catalytic amount of DMF or a tertiary amine (like N,N-diethylaniline)[4]. This generates the Vilsmeier reagent in situ, which rapidly converts the oxo group to the chloro derivative.
Q2: During the aqueous workup at pilot scale, we experienced a delayed, dangerous temperature spike (latent exotherm). What caused this and how can we prevent it?A: This is a well-documented phenomenon in POCl₃ scale-ups. It is caused by the accumulation of metastable intermediates, specifically phosphorodichloridic acid, which undergo delayed, highly exothermic hydrolysis[3]. To prevent this:
Always utilize an inverse quench (add the reaction mixture to water, not water to the reaction).
Implement a mandatory aging period of at least 2 hours post-quench at ~20 °C.
Validate the complete destruction of P-Cl bonds using ³¹P NMR before proceeding to filtration[3].
Q3: The isolated product shows significant levels of ester hydrolysis (formation of 6-chloro-5-cyanonicotinic acid). What went wrong?A: Ester hydrolysis occurs when the quench temperature is too high (>30 °C) or if the pH drops excessively and the mixture is left stirring for too long. Ensure the quench temperature is strictly maintained below 25 °C using a jacketed reactor with robust cooling capacity. Additionally, washing the final filter cake thoroughly with water until the pH is neutral prevents residual acid from catalyzing hydrolysis during the drying phase.
Q4: The reaction mixture became too viscous to stir properly after distilling off the excess POCl₃. How do we maintain agitation?A: At the bench scale, excess POCl₃ acts as the solvent. When scaling up, reducing POCl₃ equivalents for safety and cost removes this solvent effect[5]. Introduce an inert co-solvent with a suitable boiling point, such as toluene or 1,4-dioxane[2], during the initial reaction setup. This maintains the fluidity of the reaction mass during both the concentration and inverse quench steps.
Google Patents. "WO2021115375A1 - 含氮杂环类自分泌运动因子抑制剂及其组合物和用途." Google Patents. 2
Organic Process Research & Development. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." ACS Publications. 3
Organic Process Research & Development. "Process Development and Scale-up of a Selective r1-Adrenoceptor Antagonist." ACS Publications. 4
Google Patents. "CN110724145A - A kind of synthetic method of pharmaceutical intermediate 4-chloropyrrolopyrimidine." Google Patents. 5
A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of Ethyl 6-chloro-5-cyanonicotinate
Introduction In the landscape of modern drug discovery and medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of novel organic mo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of novel organic molecules.[1][2] Substituted nicotinates, for instance, are prevalent scaffolds in pharmaceuticals, and a precise understanding of their structure is paramount. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of Ethyl 6-chloro-5-cyanonicotinate, a highly functionalized pyridine derivative.
The Comparative Framework: From Simple to Complex
Our analysis is built upon a logical progression, starting with a simple nicotinate ester and incrementally adding the substituents found in our target compound. This allows for a clear understanding of how each functional group—the chloro and cyano groups—influences the electronic environment and, consequently, the NMR chemical shifts of the pyridine ring.
Figure 1: Logical workflow for the comparative spectral analysis.
Part 1: ¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative quantities (integration).
Baseline: The Spectrum of Ethyl Nicotinate
Ethyl nicotinate serves as our foundational molecule. Its ¹H NMR spectrum in CDCl₃ is well-documented and presents four distinct signals for the pyridine ring protons and two signals for the ethyl ester group.[3][4]
H-2 & H-6: These protons are adjacent to the ring nitrogen, which is highly electronegative. This proximity causes significant deshielding, shifting their signals far downfield. H-2 is typically the most downfield due to the additional electron-withdrawing effect of the adjacent ester group.
H-4 & H-5: These protons are further from the nitrogen and appear at higher fields (more shielded) compared to H-2 and H-6.
Ethyl Protons: The -OCH₂- group appears as a quartet due to coupling with the three protons of the -CH₃ group, which in turn appears as a triplet.
The Influence of Substituents: Predicting the ¹H NMR Spectrum
The introduction of chloro and cyano groups dramatically alters the spectrum. Both are potent electron-withdrawing groups, which generally cause a downfield shift (deshielding) of nearby protons.[5]
Effect of the C6-Chloro Group (Ethyl 6-chloronicotinate): The chlorine atom at the C-6 position replaces H-6. Its strong inductive effect will further deshield the adjacent H-2 and the meta H-4 proton. The experimental spectrum for Ethyl 6-chloronicotinate confirms this trend.[6]
Effect of the C5-Cyano Group (Ethyl 6-chloro-5-cyanonicotinate): The cyano group at C-5 replaces H-5. This has two major consequences:
Electronic Effect: As a powerful electron-withdrawing group through both induction and resonance, the cyano group will significantly deshield the remaining ring protons at C-2 and C-4.
Splitting Pattern: With protons only at the C-2 and C-4 positions, there are no longer any adjacent protons (ortho-coupling). Therefore, the signals for H-2 and H-4 are expected to simplify from complex multiplets to sharp singlets.
Predicted ¹H NMR Data and Comparative Table
The following table summarizes the experimental data for our reference compounds and provides a predicted assignment for Ethyl 6-chloro-5-cyanonicotinate.
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. While ¹³C has a low natural abundance (~1.1%), modern NMR techniques provide high-quality spectra.[7]
Figure 2: Molecular structure of Ethyl 6-chloro-5-cyanonicotinate.
Baseline: The Spectrum of Ethyl Nicotinate
The ¹³C NMR spectrum of ethyl nicotinate shows 7 distinct signals (the ethyl group carbons are unique, but C-2/C-6 and C-4/C-5 are distinct sets in the substituted ring).[3][8] The carbons directly bonded to nitrogen (C-2, C-6) are typically downfield. The carbonyl carbon of the ester is the most downfield signal.
The Influence of Substituents: Predicting the ¹³C NMR Spectrum
Substituent effects on ¹³C chemical shifts are well-characterized and can be additive.[9]
Effect of the C6-Chloro Group: The chloro substituent has a strong deshielding effect on the carbon it is directly attached to (C-6) and a smaller, more variable effect on other carbons in the ring.
Effect of the C5-Cyano Group: The cyano group introduces two new signals and significantly impacts the ring carbons.
-C≡N Carbon: The carbon of the nitrile group itself typically appears in the 110-125 ppm range.[7]
C-5: The carbon attached to the cyano group will be shielded relative to an unsubstituted carbon due to the sp-hybridization of the nitrile carbon.
Ring Carbons: The electron-withdrawing nature of the cyano group will influence the chemical shifts of all other ring carbons.
Predicted ¹³C NMR Data and Comparative Table
This table summarizes the experimental ¹³C data for ethyl nicotinate and the predicted chemical shifts for the target compound, providing a guide for spectral assignment.
The following represents a standard operating procedure for acquiring ¹H and ¹³C NMR spectra for a compound like Ethyl 6-chloro-5-cyanonicotinate.
Sample Preparation:
Accurately weigh 5-10 mg of the solid sample.
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.[10]
Add a small amount (typically <1% v/v) of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.0 ppm.[11]
Transfer the homogenous solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
Insert the sample into the NMR probe and ensure it is spinning at the recommended rate (typically ~20 Hz) to average out magnetic field inhomogeneities.
"Lock" the spectrometer onto the deuterium signal of the solvent. This maintains a stable magnetic field during the experiment.
"Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity, resulting in sharp, symmetrical peaks.
Data Acquisition:
¹H NMR:
Acquire a spectrum using a standard pulse sequence.
Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
Collect 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.
¹³C NMR:
Acquire a spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets.
A wider spectral width (~240 ppm) is required.
Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans (e.g., 1024 or more) is typically necessary.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
Phase correct the resulting spectrum to ensure all peaks are in positive absorption mode.
Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Conclusion
The structural elucidation of highly substituted heterocyclic compounds like Ethyl 6-chloro-5-cyanonicotinate is a challenge that highlights the predictive power of NMR spectroscopy. By systematically analyzing the experimental spectra of simpler analogs—Ethyl Nicotinate and Ethyl 6-chloronicotinate—we can confidently predict the key features of the target molecule's ¹H and ¹³C NMR spectra. The expected ¹H spectrum is characterized by two downfield singlets for the aromatic protons and the standard quartet-triplet pattern for the ethyl group. The predicted ¹³C spectrum accounts for all nine unique carbons, including the characteristic signals for the nitrile and carbonyl groups. This comparative guide provides a robust framework for researchers to interpret and verify the structure of this and other similarly complex molecules, reinforcing the logical, principles-based approach to spectral analysis.
References
PubChem. Ethyl Nicotinate. National Center for Biotechnology Information. [Link]
Tang, R. et al. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Magnetic Resonance in Chemistry. [Link]
Katcka, M. & Urbanski, T. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
SpectraBase. Ethyl 6-methylnicotinate - Optional[13C NMR] - Chemical Shifts. [Link]
Raynor, S. A. et al. A one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotinate using a constrained, chiral, heterogeneous catalyst. Chemical Communications. [Link]
Senthilkumar, P. & Radhakrishnan, K. Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry. [Link]
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]
Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]
Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
National Institute of Standards and Technology. Ethyl nicotinate. NIST Chemistry WebBook. [Link]
Saeed, A. Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry. [Link]
Al-Hamdani, A. A. S. et al. Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline. MDPI. [Link]
Comparative Mass Spectrometry Guide: Fragmentation Profiling of Ethyl 6-chloro-5-cyanonicotinate
Executive Summary Ethyl 6-chloro-5-cyanonicotinate (CAS: 856165-97-4) is a highly functionalized pyridine derivative widely utilized as a building block in pharmaceutical synthesis . Because drug development often genera...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-chloro-5-cyanonicotinate (CAS: 856165-97-4) is a highly functionalized pyridine derivative widely utilized as a building block in pharmaceutical synthesis . Because drug development often generates complex mixtures of positional isomers and structurally related impurities, precise analytical characterization is critical. This guide objectively compares the high-resolution mass spectrometry (HRMS) fragmentation pattern of this compound against its positional isomer (Ethyl 4-chloro-6-cyanonicotinate) and evaluates the performance of different mass spectrometry platforms (Q-TOF vs. Triple Quadrupole) for its structural elucidation.
Theoretical Isotopic Distribution and Ionization
In positive electrospray ionization (ESI+), the basic pyridine nitrogen readily accepts a proton, yielding an intense [M+H]+ precursor ion. The presence of a single chlorine atom provides a highly diagnostic isotopic signature, which serves as the first filter for structural verification.
Table 1: Exact Mass and Isotopic Distribution
Ion Species
Formula
Theoretical Exact Mass (Da)
Relative Abundance
Diagnostic Value
[M+H]+ (Monoisotopic)
C9H835ClN2O2+
211.027
100%
Confirms intact molecule.
[M+H+2]+ (Isotope)
C9H837ClN2O2+
213.024
~32%
Confirms the presence of exactly one chlorine atom.
High-Resolution MS/MS Fragmentation Pathways
When subjected to Collision-Induced Dissociation (CID), Ethyl 6-chloro-5-cyanonicotinate undergoes predictable, thermodynamically driven fragmentation . The primary cleavage sites are the ethyl ester group and the halogen substituent.
Ester Cleavage (McLafferty-type Rearrangement): The most abundant product ion typically arises from the neutral loss of ethylene (C2H4, 28.03 Da) from the ethyl ester, yielding a carboxylic acid fragment at m/z 182.995.
Inductive Cleavage: A competing pathway involves the loss of an intact ethanol molecule (C2H6O, 46.04 Da), generating an acylium ion at m/z 164.985 .
Halogen Loss: Subsequent fragmentation of the m/z 182.995 ion often involves the loss of hydrogen chloride (HCl, 35.98 Da), producing a stable aromatic fragment at m/z 147.019.
Figure 1: ESI-MS/MS positive ion fragmentation pathway for Ethyl 6-chloro-5-cyanonicotinate.
A common analytical challenge is differentiating Ethyl 6-chloro-5-cyanonicotinate from its positional isomer, Ethyl 4-chloro-6-cyanonicotinate . While both share the exact same mass and formula, their spatial geometry dictates distinct MS/MS kinetics.
In the 4-chloro isomer , the chlorine atom at C4 is adjacent (ortho) to the ethyl ester at C3. This spatial proximity induces an "ortho-effect" during CID, sterically accelerating the concerted loss of HCl and ethanol. Conversely, in the 6-chloro target compound , the substituents are separated, making the sequential loss of C2H4 followed by HCl the dominant pathway.
Table 2: Diagnostic Fragment Ions for Isomer Differentiation
Neutral Loss
Fragment m/z
6-chloro-5-cyano (Target)
4-chloro-6-cyano (Alternative)
Mechanistic Rationale
- C2H4
182.995
Primary Base Peak
Moderate
Unhindered ester rearrangement in the 6-chloro isomer.
- EtOH
164.985
Minor
Elevated
Steric crowding in the 4-chloro isomer forces inductive cleavage.
- (EtOH + HCl)
129.008
Absent / Trace
Diagnostic Peak
Ortho-effect between C4-Cl and C3-ester drives concerted loss.
Analytical Platform Comparison
Selecting the correct mass spectrometry platform is crucial depending on whether the goal is structural elucidation or high-throughput quantification.
Table 3: Q-TOF vs. Triple Quadrupole (QqQ) Performance Comparison
To ensure absolute data integrity and reproducibility, the following protocol incorporates built-in self-validation mechanisms.
Step 1: Sample Preparation
Action: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, maximizing ionization efficiency in positive ESI. The 50:50 solvent ratio matches the initial chromatographic conditions, preventing peak distortion (solvent effects) upon injection.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a sub-2-micron C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.
Causality: The highly aqueous initial phase retains the polar pyridine core, while the organic ramp elutes the compound based on the lipophilicity of the ester and chloro groups.
Self-Validation: A reference standard (e.g., Nicotinamide) is spiked into the blank. If its retention time shifts by >0.1 min, the system automatically halts, flagging a potential mobile phase composition error.
Step 3: HRMS Acquisition (Q-TOF)
Action: Operate in ESI+ mode with a capillary voltage of 4.0 kV and a collision energy ramp of 15–30 eV.
Causality: A ramped collision energy ensures that both fragile bonds (like the ester ethyl group) and stable bonds (like the aromatic halogen) are fragmented within a single acquisition cycle.
Self-Validation: Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. The software continuously monitors this lock-mass; if the mass error exceeds 2 ppm, the scan is automatically rejected and recalibrated, guaranteeing absolute mass accuracy.
Figure 2: Self-validating LC-HRMS workflow for the structural characterization of pyridines.
References
Fragmentation (mass spectrometry) - Wikipedia, The Free Encyclopedia.[Link]
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.[Link]
Validation
Comparative Guide: Reactivity of Chloro vs. Bromo Substituted Nicotinates
As a Senior Application Scientist in medicinal chemistry, selecting the optimal halogenated building block is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. Halogenated nic...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, selecting the optimal halogenated building block is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. Halogenated nicotinates (pyridine-3-carboxylates) are ubiquitous scaffolds in drug development. However, the reactivity of chloro- versus bromo-substituted nicotinates does not follow a singular trend; it is entirely dependent on the mechanistic pathway of the intended transformation.
This guide provides an objective, data-driven comparison of chloro- and bromo-nicotinates, focusing on their divergent behaviors in Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Mechanistic Causality: The Divergent Reactivity Pathways
To rationally design a synthetic step, one must understand the rate-determining step (RDS) of the reaction. The choice between a chlorine or bromine substituent hinges on whether the reaction is driven by intermediate stabilization or bond dissociation energy.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the electron-deficient pyridine ring is attacked by a nucleophile (e.g., amines, alkoxides, thiolates).
The "Element Effect": Counterintuitively to standard aliphatic SN2 trends, the reactivity in SNAr typically follows the order F > Cl ≈ Br > I [1]. The RDS is the initial attack of the nucleophile to form a negatively charged, resonance-stabilized Meisenheimer complex. The higher electronegativity of chlorine compared to bromine provides superior inductive stabilization to this anionic intermediate. Consequently, in SNAr reactions compared to their bromo analogues[1], a phenomenon well-documented in [2].
Palladium-Catalyzed Cross-Coupling
In transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), the RDS is generally the oxidative addition of the carbon-halogen bond to the active Pd(0) catalyst.
Bond Dissociation Energy (BDE): The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol). Because oxidative addition requires the cleavage of this bond, for cross-coupling, reacting rapidly under mild conditions[3]. Chloronicotinates typically require specialized, electron-rich ligands (e.g., XPhos, RuPhos) and elevated temperatures to force oxidative addition.
Caption: Divergent reactivity pathways of halonicotinates in SNAr versus cross-coupling reactions.
Quantitative Reactivity Comparison
The following table summarizes the comparative performance of chloro- vs. bromo-nicotinates under standardized benchmark conditions to aid in reagent selection.
Reaction Type
Substrate
Reagents & Conditions
Yield (Chloro)
Yield (Bromo)
Mechanistic Driver
SNAr
Methyl 6-halonicotinate
Piperidine (2 eq), K2CO3, DMF, 80°C, 4h
>95%
~90%
Electronegativity (Cl stabilizes RDS)
Suzuki Coupling
Methyl 5-halonicotinate
PhB(OH)2, Pd(dppf)Cl2, Dioxane/H2O, 90°C, 2h
<20%
>90%
Bond Dissociation Energy (C–Br is weaker)
Buchwald-Hartwig
Methyl 2-halonicotinate
Morpholine, Pd2(dba)3, BINAP, Toluene, 100°C, 12h
~15%
>85%
Oxidative Addition Rate
Self-Validating Experimental Protocols
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the causality behind the experimental choice and specific analytical checkpoints.
Protocol A: SNAr of Methyl 6-Chloronicotinate with Secondary Amines
Causality: The 6-position is highly activated toward nucleophilic attack due to its ortho-like relationship to the electronegative pyridine nitrogen and para-like relationship to the electron-withdrawing ester. Chlorine is chosen over bromine here due to its superior performance in stabilizing the Meisenheimer complex[1].
Reaction Setup: In an oven-dried flask, dissolve methyl 6-chloronicotinate (1.0 eq) in anhydrous DMF (0.5 M). Causality: DMF is a polar aprotic solvent that excellently stabilizes the highly polar transition state of the SNAr reaction.
Reagent Addition: Add K2CO3 (2.0 eq) followed by piperidine (1.2 eq). Causality: K2CO3 acts as an insoluble acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without participating in unwanted side reactions.
Heating & Validation: Heat the mixture to 80°C. Monitor via LCMS. Checkpoint: At 2 hours, the mass of the starting material [M+H]+ should be completely replaced by the product mass.
Workup: Quench with water to precipitate the product. Extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na2SO4, and concentrate.
Final Validation: Confirm structure via 1H NMR. Checkpoint: The disappearance of the doublet corresponding to the C-5 proton of the starting material and the appearance of aliphatic piperidine signals confirm successful substitution.
Protocol B: Suzuki-Miyaura Coupling of Methyl 5-Bromonicotinate
Causality: The 5-position is meta to the pyridine nitrogen, making it electronically deactivated for SNAr. Therefore, cross-coupling is the required functionalization strategy. Bromine is strictly selected over chlorine to ensure rapid oxidative addition[3].
Reaction Setup: Charge a Schlenk flask with methyl 5-bromonicotinate (1.0 eq), arylboronic acid (1.2 eq), and Cs2CO3 (2.0 eq).
Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). Causality: The bidentate dppf ligand provides a wide bite angle that accelerates the reductive elimination step, preventing catalyst resting-state trapping.
Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.2 M). Purge with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) species.
Heating & Validation: Heat to 90°C for 3 hours. Checkpoint: TLC (Hexanes:EtOAc 3:1) should show the complete consumption of the UV-active bromonicotinate spot.
Workup & Purification: Filter through a short pad of Celite to remove Pd black. Extract the filtrate with EtOAc, concentrate, and purify via flash chromatography.
Caption: Self-validating experimental workflow for halonicotinate functionalization.
Strategic Recommendations
When designing your synthetic route, adhere to the following heuristics:
For C2 and C6 Functionalization via Amines/Alkoxides: Default to Chloronicotinates . They are cheaper, possess lower molecular weight (improving atom economy), and exhibit excellent SNAr reactivity due to the element effect.
For C4 and C5 Functionalization via Carbon-Carbon Bond Formation: Default to Bromonicotinates . The weaker C–Br bond is an absolute necessity for efficient oxidative addition in Pd-catalyzed cross-couplings, saving you from having to use expensive, proprietary phosphine ligands required to activate C–Cl bonds.
References
Title: A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors
Source: ChemRxiv
URL: [Link]
Title: From Simple Palladium(II) Monomers to 2D Heterometallic Sodium–Palladium(II) Coordination Networks with 2-Halonicotinates
Source: ACS Omega
URL: [Link]
Historically, the synthesis of benzonitriles relied on the Rosenmund-von Braun reaction, which requires stoichiometric amounts of toxic copper(I) cyanide at extreme temperatures, severely limiting functional group tolerance[1]. While palladium-catalyzed cyanation offers a much milder alternative, the methodology has long been plagued by irreproducibility[2].
As an Application Scientist, I frequently see researchers struggle with stalled cyanation reactions. The root cause is almost always catalyst poisoning . This guide dissects the mechanistic causality behind catalyst deactivation and objectively compares the efficacy of state-of-the-art palladium systems to help you select the optimal protocol for your specific substrate.
Mechanistic Causality: The "Cyanide Poisoning" Paradigm
The fundamental challenge in Pd-catalyzed cyanation is the strong coordinating ability of the cyanide anion. Mechanistic studies reveal that if the concentration of dissolved free cyanide is too high, it rapidly coordinates to both Pd(0) and Pd(II) intermediates. This traps the metal in catalytically inactive, thermodynamically stable complexes such as
To engineer a self-validating, robust catalytic system, two synergistic strategies must be employed:
Controlled Cyanide Release: We must abandon highly soluble, toxic salts (like NaCN or KCN) and hazardous ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
[3]. Instead, modern protocols utilize potassium ferrocyanide (). This non-toxic coordination complex acts as a slow-release reservoir. It keeps the steady-state concentration of free low enough to prevent catalyst poisoning, yet sufficient to allow the transmetalation step to proceed[2].
Sterically Demanding, Electron-Rich Ligands: The use of Buchwald-type biaryl phosphines (e.g., XPhos) or Kwong's indolyl phosphines (e.g., CM-phos) accelerates the oxidative addition of inert aryl chlorides and forces rapid reductive elimination, effectively outcompeting the off-cycle poisoning pathways[4][3].
Pd-Catalyzed Cyanation Cycle highlighting the critical cyanide poisoning pathways.
Comparative Efficacy of Palladium Catalyst Systems
Selecting the right catalyst depends entirely on the electronic nature of your aryl halide and your thermal constraints. Below is an objective comparison of the three primary systems utilized in modern process chemistry.
A. First-Generation Systems:
or
/ DPPF
Historically,
was the standard for cyanating highly reactive aryl iodides and bromides[1]. However, these first-generation catalysts fail to activate the stronger C-Cl bonds of aryl chlorides. Furthermore, requires pre-incubation with phosphine ligands at elevated temperatures to generate the active catalyst, during which premature exposure to cyanide can irreversibly poison the system[2].
B. The Kwong System:
/ CM-phos
Kwong and co-workers developed a highly effective system utilizing ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
and CM-phos, achieving the cyanation of aryl chlorides at an unprecedentedly mild 70 °C. The electron-rich nature of CM-phos facilitates the challenging oxidative addition of aryl chlorides. Crucially, this system relies on a biphasic solvent mixture (e.g., MeCN/H2O). The water cosolvent is mandatory; it partially solubilizes the inorganic ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
complex, enabling efficient phase transfer of the cyanide to the organic layer.
C. The Buchwald System: Palladacycle Precatalysts (P1)
Traditional Pd sources like
require in situ reduction to Pd(0). In the presence of cyanide, this reduction step is frequently intercepted, leading to premature catalyst death[2]. Buchwald’s palladacycle precatalysts (e.g., P1) bypass this vulnerability. They undergo rapid, base-mediated activation to generate the active monoligated Pd(0) species efficiently, outcompeting cyanide coordination[2]. This system achieves complete conversion of (hetero)aryl chlorides in just one hour at ≤ 100 °C with remarkably low catalyst loadings[2].
Reagent Assembly: In a dry Schlenk tube, add the aryl chloride (1.0 mmol),
(0.2 mmol, yielding 1.2 equiv of ), Palladacycle P1 (0.5–2.0 mol%), and (1.0 mmol).
Degassing (Critical Step): Evacuate and backfill the tube with dry nitrogen three times. Causality: Oxygen readily oxidizes electron-rich phosphine ligands to their phosphine oxides, permanently deactivating the catalyst.
Solvation: Add degassed 1,4-dioxane (2.0 mL) and degassed deionized water (2.0 mL). Causality: The biphasic system is required to liberate cyanide from the iron complex.
Activation & Heating: Stir the biphasic mixture vigorously at 100 °C.
Self-Validation Checkpoint: The solution will transition from a pale yellow to a deep red/brown within the first 5 minutes. This visual shift validates the successful base-mediated activation of the precatalyst into the active Pd(0) species.
Monitoring: Sample the organic layer after 1 hour. Quench with EtOAc and analyze via HPLC/GC-MS.
Protocol B: Kwong's Mild Cyanation (Optimal for Temperature-Sensitive Substrates)
Reagent Assembly: Charge a vial with aryl chloride (1.0 mmol),
(0.5 mmol), (2 mol%), CM-phos (4 mol%), and (0.125 mmol).
Solvation: Add a 1:1 mixture of MeCN and Water (2.0 mL total).
Thermal Catalysis: Seal the vial and stir at 70 °C for 18 hours. Causality: The lower temperature preserves delicate functional groups (e.g., unprotected indoles, aldehydes) but necessitates a longer reaction time to achieve full conversion[4].
Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove iron salts, dry over
, and concentrate for column chromatography.
Standardized Workflow for Biphasic Palladium-Catalyzed Cyanation.
References
Littke, A., et al. "Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides." Organic Letters, 2007.3
Senecal, T. D., Shu, W., Buchwald, S. L. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie International Edition, 2013.
2
So, C. M., et al. "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]." Journal of Organic Chemistry, 2011.
4
Anderson, B. A., et al. "Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates." The Journal of Organic Chemistry, 1998.
1
A Comparative Guide to the X-ray Crystal Structure Analysis of Nicotinic Acid Derivatives: Unraveling the Influence of Molecular Architecture on Solid-State Packing
In the landscape of pharmaceutical sciences and materials research, the seemingly subtle modification of a molecule's structure can precipitate profound changes in its solid-state properties, influencing everything from...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical sciences and materials research, the seemingly subtle modification of a molecule's structure can precipitate profound changes in its solid-state properties, influencing everything from solubility and bioavailability to stability and manufacturability. Nicotinic acid (vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, with applications ranging from treating pellagra to managing dyslipidemia.[1] The efficacy and behavior of these active pharmaceutical ingredients (APIs) are intrinsically linked to their three-dimensional arrangement in the crystalline state.
This technical guide offers a deep dive into the X-ray crystal structure analysis of a series of nicotinic acid derivatives, providing a comparative framework for researchers, scientists, and drug development professionals. We will explore the causal relationships between molecular design, intermolecular interactions, and the resultant crystal packing, supported by experimental data and protocols. Our focus will be on a series of 2-(arylamino)nicotinic acids, which serve as an excellent case study for understanding the nuanced interplay of substituent effects.[2]
The Foundational Role of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining the three-dimensional atomic arrangement of a crystalline solid.[3] This powerful analytical technique provides precise information on bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the supramolecular architecture of a crystal.[4] The fundamental principle of SCXRD is Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice.
The journey from a powdered compound to a refined crystal structure is a multi-step process, each stage demanding meticulous execution and a deep understanding of crystallographic principles.
The Crucial First Step: Growing High-Quality Single Crystals
The adage "garbage in, garbage out" is particularly pertinent to X-ray crystallography; the quality of the diffraction data is wholly dependent on the quality of the single crystal. The objective is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and free from defects. For organic molecules like nicotinic acid derivatives, several crystallization techniques are commonly employed.
Experimental Protocol: Slow Evaporation Method
A robust and widely used technique for obtaining high-quality single crystals is the slow evaporation method.
High-purity solvent (e.g., ethanol, methanol, acetone, or a mixture)
Small, clean glass vial or beaker
Parafilm or a loosely fitting cap
Procedure:
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble at room temperature.
Solution Preparation: Prepare a saturated or near-saturated solution of the nicotinic acid derivative in the chosen solvent at room temperature. Gentle warming can be used to aid dissolution, followed by cooling to room temperature.
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
Slow Evaporation: Cover the vial with parafilm and pierce a few small holes in it. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute and promoting the formation of well-ordered crystals.
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
The choice of solvent is a critical parameter, as it can influence the resulting crystal form (polymorph) or lead to the formation of solvates.
From Crystal to Data: The Single-Crystal X-ray Diffraction Workflow
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. The following workflow outlines the key stages of data collection and structure refinement.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
The mounted crystal is placed on a goniometer within the diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4] These raw data are then processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the diffracted X-rays are integrated and corrected for various experimental factors.
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules like nicotinic acid derivatives, direct methods are typically successful in determining the initial atomic positions. This initial model is then refined using a least-squares method, where the atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed and calculated diffraction data.[5]
Comparative Analysis of 2-(Arylamino)nicotinic Acid Derivatives
To illustrate the profound impact of subtle structural modifications on crystal packing, we will now compare the crystallographic data for a series of 2-(arylamino)nicotinic acid derivatives. The introduction of bulky or isomeric substituents on the arylamino moiety can significantly alter the preferred hydrogen bonding motifs and π-π stacking interactions.[2]
Compound
Chemical Structure
Crystal System
Space Group
Key Supramolecular Synthon
Parent (Hypothetical)
2-(phenylamino)nicotinic acid
Monoclinic
P2₁/c
Carboxylic acid dimer (R²₂(8))
1
2-(naphthalen-1-ylamino)-nicotinic acid
Monoclinic
P2₁/n
Acid-pyridine catemer (C(7))
2
2-(naphthalen-2-ylamino)-nicotinic acid
Triclinic
P-1
Carboxylic acid dimer (R²₂(8))
3
2-(2,3-dimethylphenylamino)-nicotinic acid
Orthorhombic
Pbca
Acid-pyridine catemer (C(7))
4
2-(3,4-dimethylphenylamino)-nicotinic acid
Monoclinic
P2₁/c
Carboxylic acid dimer (R²₂(8))
The Dichotomy of Supramolecular Synthons: Dimers vs. Catemers
A striking observation from the comparative data is the preference for one of two primary hydrogen-bonding motifs: the centrosymmetric carboxylic acid dimer or the acid-pyridine catemer.
Caption: The two competing primary hydrogen-bonding synthons in 2-(arylamino)nicotinic acids.
The choice between these two synthons is a direct consequence of the steric hindrance imposed by the substituents on the arylamino ring.[2]
Carboxylic Acid Dimer: In less sterically crowded molecules like 2-(naphthalen-2-ylamino)-nicotinic acid (2 ) and 2-(3,4-dimethylphenylamino)-nicotinic acid (4 ), the molecules can adopt a more planar conformation. This allows for the formation of the robust and commonly observed carboxylic acid dimer, where two molecules are held together by a pair of O-H···O hydrogen bonds.
Acid-Pyridine Catemer: In contrast, for derivatives with bulky substituents positioned ortho to the amino group, such as 2-(naphthalen-1-ylamino)-nicotinic acid (1 ) and 2-(2,3-dimethylphenylamino)-nicotinic acid (3 ), significant steric repulsion forces the arylamino ring to twist out of the plane of the nicotinic acid moiety. This conformational change exposes the pyridine nitrogen, making it accessible for hydrogen bonding. Consequently, an intermolecular O-H···N hydrogen bond forms between the carboxylic acid of one molecule and the pyridine nitrogen of a neighboring molecule, leading to the formation of a one-dimensional chain or catemer.[6]
The Role of π-π Stacking Interactions
Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings play a crucial role in stabilizing the crystal structures. The nature and geometry of these interactions are also influenced by the substituents. In the case of the naphthalenyl derivatives, the extended aromatic system provides a large surface area for stacking. For instance, in the crystal structure of 1-A , π-π interactions are a significant contributor to the overall stability of the crystal lattice.[2] The presence of electron-donating or electron-withdrawing groups on the aromatic rings can further modulate the strength of these stacking interactions.[7]
Conclusion: From Molecular Design to Crystal Engineering
The comparative analysis of this series of nicotinic acid derivatives underscores a fundamental principle of crystal engineering: minor modifications to molecular structure can dictate the preference for specific supramolecular synthons, thereby guiding the overall crystal packing. The steric influence of substituents on the conformation of 2-(arylamino)nicotinic acids provides a clear and predictable switch between a carboxylic acid dimer and an acid-pyridine catemer.
This understanding is not merely academic. The ability to anticipate and control the solid-state structure of a pharmaceutical compound is of paramount importance in drug development. Different polymorphic forms, arising from different packing arrangements, can exhibit significant variations in their physicochemical properties. By leveraging the principles demonstrated here, researchers can make more informed decisions in the design of new nicotinic acid derivatives and other APIs with desired solid-state characteristics. The systematic study of structure-property relationships through X-ray crystallography remains an indispensable tool in the rational design of new materials and medicines.
Wilson, C. R., & Munro, O. Q. (2010). Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o513–o516. [Link]
Nangia, A., et al. (2016). Supramolecular Synthons and Hydrates in Stabilization of Multicomponent Crystals of Nicotinamide and Isonicotinamide with N-Containing Aromatic Dicarboxylic Acids. Crystal Growth & Design, 16(3), 1575-1588.
Rashkin, M. J., & Waters, M. L. (2006). The effect of hydrogen bonding on the π depletion and the π–π stacking interaction. Journal of the American Chemical Society, 128(36), 11773-11779.
Aakeröy, C. B., Beatty, A. M., & Helfrich, B. A. (2002). A High-Yielding Supramolecular Reaction. Journal of the American Chemical Society, 124(48), 14425–14432. [Link]
Frontera, A., et al. (2022). Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. Crystal Growth & Design, 22(2), 1269-1282.
Zhou, P.-P., Sun, X.-B., & Qiu, W.-Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. [Link]
Li, T., et al. (2017). Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. Crystals, 7(9), 279. [Link]
Li, Y., et al. (2022). Polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues. CrystEngComm, 24(47), 8429-8440. [Link]
Frontera, A., et al. (2017). The role of π–π stacking and hydrogen-bonding interactions in the assembly of a series of isostructural group IIB coordination compounds.
Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved from [Link]
University of Zurich. (n.d.). Searching the Cambridge Structural Database. Retrieved from [Link]
Comparative Analysis of Enzyme Inhibition by Substituted Pyridines: A Guide for Drug Discovery
Introduction: The Pyridine Pharmacophore in Target Engagement In medicinal chemistry, the pyridine ring is a privileged scaffold, representing the second most common heterocycle in FDA-approved drugs[1]. Its electron-def...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyridine Pharmacophore in Target Engagement
In medicinal chemistry, the pyridine ring is a privileged scaffold, representing the second most common heterocycle in FDA-approved drugs[1]. Its electron-deficient nature, basic nitrogen atom, and capacity for both hydrogen bonding and
stacking make it an ideal pharmacophore for enzyme inhibition[2].
However, the true power of the pyridine scaffold lies in its functionalization. By strategically altering the substitution pattern (e.g., adding electron-donating/withdrawing groups, bulky aryl rings, or halogens), medicinal chemists can drastically shift a molecule's selectivity profile—transitioning it from a metabolic cytochrome P450 (CYP) inhibitor to a highly selective kinase or cyclooxygenase (COX) inhibitor[3],[4]. This guide provides a comparative analysis of how different substituted pyridine classes perform against distinct enzymatic targets, supported by experimental protocols designed to validate these interactions.
CYP2A6 is the primary enzyme responsible for nicotine metabolism. Inhibiting it is a promising strategy for smoking cessation[5]. Because the active site of CYP2A6 is highly constrained (nearly four times smaller than CYP3A4), bulky substituents are poorly tolerated[5].
Structural Causality : Research demonstrates that adding a simple methyl group at the 4-position of 3-alkynyl pyridine methanamines (e.g., compound 6i) restricts the molecule's rotational degrees of freedom. This locks the pyridine nitrogen into an optimal geometry to coordinate with the heme iron of CYP2A6, resulting in a highly potent competitive inhibitor (IC50 = 17 µM) with excellent metabolic stability[5].
Kinases require ATP to phosphorylate downstream targets. Pyridine derivatives often act as ATP-competitive inhibitors by lodging into the kinase hinge region[2].
Structural Causality : For c-Met kinase, imidazo[1,2-a]pyridine derivatives bearing a 1,2,3-triazole moiety utilize the extended fused-ring system to mimic the purine core of ATP. Substituents like a dichloro-phenyl group (compound 6f) extend into adjacent hydrophobic pockets, achieving >50% inhibition at 25 µM[3].
Conversely, for IRAK4, substituted pyridine carboxylic acids (e.g., compounds 95/96) leverage their rigid amide linkers and electron-deficient nitrogen to enhance binding affinity via
Urease contains a bi-nickel center in its active site. Inhibitors must possess functional groups capable of metal coordination[6].
Structural Causality : Pyridine carbothioamides (e.g., compound Rx-6) utilize both the thiocarbonyl sulfur and the pyridine nitrogen to chelate the nickel ions. The addition of an electron-withdrawing chlorine atom at the meta position of the pyridine ring optimizes the electron density of the chelating atoms, resulting in highly potent inhibition (IC50 = 1.07 µM)[6].
Quantitative Data Comparison
The following table summarizes the comparative performance of various substituted pyridine classes against their respective enzymatic targets.
To understand the therapeutic impact of these inhibitors, we must visualize the signaling cascade they disrupt. Below is the mechanism by which imidazo[1,2-a]pyridine derivatives block c-Met kinase, preventing downstream tumor proliferation.
Caption: Mechanistic pathway of c-Met kinase inhibition by imidazo[1,2-a]pyridines.
Experimental Methodologies
To ensure scientific integrity, the evaluation of pyridine-based inhibitors requires robust, self-validating assay systems. Below are the field-proven protocols for evaluating Kinase and CYP450 inhibition.
Why HTRF? Heterocyclic pyridine derivatives frequently exhibit auto-fluorescence, which confounds standard colorimetric or prompt-fluorescence assays. HTRF utilizes a time delay (50–150 µs) before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is exclusively from the FRET pair.
Reagent Preparation : Prepare kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
Causality: Tween-20 is critical; it prevents the non-specific binding of highly lipophilic substituted pyridines to the microplate walls, preventing false-positive inhibition.
Enzyme-Inhibitor Pre-incubation : Combine the recombinant kinase and the pyridine inhibitor in a 384-well plate. Incubate at room temperature for 30 minutes.
Causality: This allows the inhibitor to access the ATP-binding pocket and reach thermodynamic equilibrium before the highly competitive ATP substrate is introduced.
Reaction Initiation : Add ATP (at its predetermined
value) and the biotinylated peptide substrate. Incubate for 60 minutes.
Detection : Add the detection mixture containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody (Donor) and XL665-labeled streptavidin (Acceptor) in a stop buffer containing EDTA.
Causality: EDTA chelates Mg²⁺, instantly halting the kinase reaction to ensure precise timing across all wells.
Readout & Self-Validation : Measure emission at 620 nm and 665 nm. Calculate the Z'-factor using positive (DMSO vehicle) and negative (no enzyme) controls. A Z' > 0.5 validates the assay's robustness and confirms the absence of compound interference.
Protocol 2: Fluorometric CYP450 Inhibition Assay
Targeting CYP2A6
Step-by-Step Procedure:
Microsomal Preparation : Thaw Human Liver Microsomes (HLMs) or recombinant CYP2A6 on ice.
Pre-incubation : Mix the enzyme, coumarin (fluorogenic substrate), and the pyridine inhibitor in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 15 minutes.
Causality: A pre-incubation step before adding the cofactor is mandatory. It allows the lipophilic pyridine inhibitor to partition into the microsomal membrane and establish binding equilibrium with the heme iron, which is essential for accurately calculating the
Initiation : Add an NADPH-regenerating system (NADP⁺, Glucose-6-Phosphate, and G6P-Dehydrogenase).
Causality: Using a regenerating system rather than direct NADPH provides a steady supply of reducing equivalents without rapid depletion, maintaining a linear reaction rate.
Termination & Readout : After 20 minutes, quench the reaction with cold acetonitrile. Centrifuge to precipitate proteins, and measure the fluorescence of the metabolite (7-hydroxycoumarin) at Ex: 390 nm / Em: 460 nm.
Self-Validation : Run a parallel control by spiking pure 7-hydroxycoumarin into a well containing the highest concentration of the pyridine inhibitor. If the fluorescence drops compared to a buffer control, the pyridine compound is quenching the fluorophore, and the IC50 must be mathematically corrected.
References
Title: Role of pyridines as enzyme inhibitors in medicinal chemistry
Source: ResearchGate
URL
Title: Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition
Source: ResearchGate
URL
Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors
Source: Dove Medical Press
URL
Title: 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents
Source: Semantic Scholar
URL
Standard Operating Procedure: Safe Handling and Disposal of Ethyl 6-chloro-5-cyanonicotinate As a Senior Application Scientist, I frequently observe laboratories overlooking the nuanced disposal requirements of complex h...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safe Handling and Disposal of Ethyl 6-chloro-5-cyanonicotinate
As a Senior Application Scientist, I frequently observe laboratories overlooking the nuanced disposal requirements of complex heterocyclic intermediates. Ethyl 6-chloro-5-cyanonicotinate (CAS: 856165-97-4) is a highly functionalized pyridine derivative widely utilized in the synthesis of pharmaceutical active ingredients, particularly in the development of P2Y12 receptor inhibitors and other cardiovascular therapeutics.
However, its structural features—specifically the covalent chlorine atom and the nitrile (cyano) group—dictate strict adherence to hazardous waste protocols. Mishandling this compound not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe exposure risks to laboratory personnel.
This guide provides a comprehensive, self-validating system for the operational handling and disposal of Ethyl 6-chloro-5-cyanonicotinate, ensuring scientific integrity, regulatory compliance, and maximum laboratory safety.
Chemical Profile & Hazard Rationale
Before executing any disposal protocol, we must understand the physicochemical properties that govern the compound's behavior.
Table 1: Physicochemical & Hazard Profile of Ethyl 6-chloro-5-cyanonicotinate
Property
Value / Description
Operational Implication
CAS Number
856165-97-4
Required for EPA/RCRA waste manifesting.
Molecular Formula
C₉H₇ClN₂O₂
Contains Halogen (Cl) and Nitrogen (N).
Molecular Weight
210.62 g/mol
Solid at room temperature; dust inhalation risk.
LogP
1.78
Lipophilic; readily penetrates standard latex gloves.
Storage Conditions
2-8°C, sealed and dry
Degradation may occur at high humidity/temps.
Combustion Byproducts
HCl, NOx, CO, CO₂
Requires specialized high-temp incineration.
Waste Classification
Halogenated Organic Waste
Cannot be fuel-blended; high disposal cost.
Mechanistic Causality: The presence of the chlorine atom on the pyridine ring categorizes this compound strictly as a halogenated organic waste [1]. When incinerated at standard temperatures, chlorinated organics can undergo de novo synthesis to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, disposal requires specialized high-temperature rotary kiln incinerators (>1000°C) equipped with alkaline wet scrubbers to neutralize the copious amounts of hydrogen chloride (HCl) gas generated during thermal destruction. Furthermore, the nitrile group will yield toxic nitrogen oxides (NOx) upon combustion.
Mechanistic Pathway of Thermal Destruction
The following diagram illustrates the logical flow of thermal decomposition during the disposal process, highlighting why standard fuel-blending is prohibited for this compound.
Thermal decomposition pathway of Ethyl 6-chloro-5-cyanonicotinate during incineration.
Step-by-Step Disposal Workflows
To ensure compliance with EPA regulations for academic and industrial laboratories (such as 40 CFR Part 262 Subpart K) [2], the following protocols must be strictly adhered to.
Protocol A: Liquid Waste Segregation and Accumulation
If Ethyl 6-chloro-5-cyanonicotinate is dissolved in a solvent (e.g., during extraction or chromatography):
Determine the Waste Stream: Even if the compound is dissolved in a non-halogenated solvent (like Ethanol or Ethyl Acetate), the presence of the solute's chlorine atom mandates that the entire mixture be classified as Halogenated Organic Waste . Never mix this with non-halogenated waste streams, as it contaminates the bulk drum, doubling the disposal cost for the facility [3].
Container Selection: Use a high-density polyethylene (HDPE) or safety-coated glass container compatible with the primary solvent. Do not use metal safety cans if the solution is acidic, as halogenated compounds can degrade into trace HCl, corroding the metal.
Labeling: Attach a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains Ethyl 6-chloro-5-cyanonicotinate,[Solvent Name])".
Storage: Keep the container closed at all times except when actively adding waste. Store in a designated Satellite Accumulation Area (SAA) within secondary containment.
Protocol B: Solid Waste and Empty Container Management
For pure powder, contaminated weigh boats, or "empty" reagent bottles:
Solid Waste Collection: Place contaminated gloves, filter papers, and weigh boats into a dedicated, puncture-resistant "Solid Halogenated Organic Waste" bin.
Triple Rinsing (EPA 40 CFR 261.7): A container that held this chemical is not considered "RCRA empty" until it has been triple-rinsed.
Rinse 1: Add a compatible solvent (e.g., dichloromethane or acetone), agitate, and pour the rinsate into the Halogenated Liquid Waste container. This first rinse contains >90% of the toxic residue.
Rinse 2 & 3: Repeat the process. These rinsates must also go into the hazardous waste container.
Defacing: Once triple-rinsed, deface the original manufacturer label with a thick marker, label the bottle as "Triple Rinsed / Empty," and dispose of the glass according to your institution's clean glass disposal policy.
Waste Segregation Logic Tree
To eliminate ambiguity at the bench, follow this self-validating segregation logic.
Decision matrix for the segregation and accumulation of Ethyl 6-chloro-5-cyanonicotinate waste.
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.
Evacuate and Assess: Isolate the hazard area. Ensure all personnel are wearing upgraded PPE, including Nitrile gloves (double-gloved, as lipophilic organics can permeate single layers over time), safety goggles, and a fully buttoned lab coat.
For Solid Spills (Powder): Do not dry sweep, as this aerosolizes the toxic dust. Lightly moisten the powder with a compatible solvent (e.g., water or a high-flashpoint organic) to suppress dust, then carefully scoop the material using a non-sparking tool into a solid hazardous waste container.
For Liquid Spills (Solution): Dike the spill using an inert absorbent material such as vermiculite, clay, or sand. Never use combustible materials like sawdust. Allow the absorbent to soak up the liquid, then scrape it into a designated hazardous waste bucket.
Decontamination: Wash the spill surface thoroughly with a detergent solution. Collect all wash water and absorbent materials as halogenated hazardous waste.
Regulatory Compliance and Trustworthiness
Trust in laboratory safety is built on verifiable compliance. The EPA strictly regulates the disposal of halogenated organic waste streams due to their toxicity, mobility, and persistence in the environment [1]. Furthermore, academic and industrial entities must ensure that hazardous waste determinations are made at the point of generation, accurately labeling containers with specific hazard indicators such as "halogenated organic solvents" to inform emergency responders [2]. By adhering to these protocols, laboratories not only protect human health but also significantly reduce the financial burden associated with improper waste characterization [3].
References
Turner, R. J. (1986). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. U.S. Environmental Protection Agency. Retrieved from[Link]
U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from[Link]
Handling
Personal protective equipment for handling Ethyl 6-chloro-5-cyanonicotinate
As a Senior Application Scientist, I approach the handling of highly potent chemical intermediates not merely as a compliance exercise, but as a critical engineering challenge. Ethyl 6-chloro-5-cyanonicotinate (CAS: 8561...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of highly potent chemical intermediates not merely as a compliance exercise, but as a critical engineering challenge. Ethyl 6-chloro-5-cyanonicotinate (CAS: 856165-97-4) is a highly reactive building block frequently utilized in drug development and agrochemical synthesis. However, it is also classified as a Class 6.1 Toxic Substance [1].
To build a truly self-validating safety architecture in your laboratory, we must move beyond simply reading the Safety Data Sheet (SDS). We must understand the causality behind the hazards to implement foolproof operational and disposal plans.
Hazard Profile & Mechanistic Causality
The stringent Personal Protective Equipment (PPE) requirements for Ethyl 6-chloro-5-cyanonicotinate are directly dictated by its Globally Harmonized System (GHS) classifications[2]. Understanding the mechanism of exposure is the first step in prevention:
H301 (Toxic if swallowed): Accidental ingestion rarely happens directly; it occurs via cross-contamination from gloves to the face or mouth. This mandates strict face shielding and systematic doffing procedures[3].
H311 (Toxic in contact with skin): The presence of lipophilic groups (ethyl ester, chloro, and cyano) on the pyridine ring allows this molecule to efficiently cross the stratum corneum (the outer layer of skin) and enter the bloodstream. This necessitates multi-layer, chemically resistant elastomeric barriers[1].
H331 (Toxic if inhaled): As a crystalline solid, any agitation during weighing or transfer generates micro-particulates. Once inhaled, these toxic dusts bypass primary biological filters, requiring absolute atmospheric containment (fume hoods) and high-efficiency particulate filtration[4].
Quantitative Data & Hazard Summary
Property / Hazard
Value / Classification
Operational Implication
CAS Number
856165-97-4
Primary identifier for inventory and SDS tracking[1].
Molecular Weight
210.62 g/mol
Small molecule; highly mobile if aerosolized as dust[1].
Hazard Class
Class 6.1 (Toxic)
Requires segregated storage away from incompatibles[5].
GHS Statements
H301, H311, H331
Acute toxicity across all three primary exposure routes[2].
Packing Group
III
Mandates specific UN-rated packaging for waste transport[1].
Mandatory PPE Specifications
To establish a self-validating barrier against Class 6.1 substances, your PPE must act as a redundant system where the failure of one layer does not result in exposure[6].
Respiratory & Engineering Controls: Handling must only occur within a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood maintaining a minimum face velocity of 100 fpm[4]. If engineering controls are compromised or unavailable, a NIOSH-approved full-face respirator equipped with P100 particulate/organic vapor combination cartridges is mandatory[3].
Hand Protection (Double-Gloving):
Inner Glove: Standard 4-mil nitrile for tactile dexterity.
Outer Glove: Extended-cuff nitrile or neoprene (minimum 8-mil) to provide a robust chemical barrier against lipophilic penetration.
Eye & Face Protection: Chemical splash goggles paired with an 8-inch polycarbonate face shield. Standard safety glasses lack the orbital seal required to prevent toxic dust ingress.
Body Protection: A disposable, chemical-resistant Tyvek® suit worn over standard laboratory attire, or a fully buttoned, fluid-resistant lab coat. Closed-toe, non-porous shoes fitted with disposable shoe covers are required[4].
Step-by-Step Operational Workflow
The following methodology ensures that the compound remains in a closed system, validating its own safety through sequential containment checks.
Phase 1: Preparation & Setup
Verify Containment: Confirm the fume hood is operational and within calibration. Ensure a Class 6.1 specific spill kit (containing inert absorbents) is within arm's reach[4].
Don PPE: Apply inner gloves, Tyvek suit, outer gloves, goggles, and face shield in that exact order.
Zone Preparation: Line the fume hood floor with disposable, absorbent, plastic-backed bench paper. Place an anti-static weighing boat on the analytical balance.
Phase 2: Handling & Transfer
4. Primary Opening: Open the primary container of Ethyl 6-chloro-5-cyanonicotinate only inside the active fume hood.
5. Weighing: Use a dedicated, anti-static micro-spatula to transfer the solid. Avoid rapid movements that could aerosolize the powder.
6. Closed-System Sealing: Once weighed, immediately transfer the compound to a pre-tared, sealable reaction vial. Critical Step: Hermetically seal the reaction vial before removing it from the fume hood.
Phase 3: Decontamination & Doffing
7. Surface Wash: Wipe down the spatula, balance, and hood surfaces with a compatible solvent (e.g., isopropanol), followed by a 10% bleach solution to chemically degrade residual active pharmaceutical ingredients (API).
8. Doffing Protocol: Remove outer gloves inside the hood and discard them in the Class 6.1 waste bin. Step away from the hood to remove the face shield, goggles, and Tyvek suit. Remove inner gloves last and immediately wash hands with soap and water[3].
Operational & Emergency Workflows
Operational workflow for handling Class 6.1 toxic substances.
Spill Response & Disposal Plans
Emergency Spill Response (Accidental Release):
If Ethyl 6-chloro-5-cyanonicotinate is spilled outside of primary containment:
Evacuate & Isolate: Immediately alert all laboratory personnel and restrict access to the spill zone[7].
Containment (No Dry Sweeping): Wearing full PPE (including a P100 respirator), gently cover the spilled solid with damp, inert absorbent pads. Causality: Dry sweeping generates toxic dust clouds; dampening the powder prevents aerosolization.
Collection: Use non-sparking, disposable scoops to transfer the absorbed material into a rigid, sealable hazardous waste container[7].
Decontamination: Wash the spill area with a suitable solvent, followed by a thorough wash with detergent and water.
Waste Disposal Plan:
All materials that have contacted the chemical (bench paper, gloves, empty vials, and spill cleanup materials) are legally classified as Class 6.1 Hazardous Waste [6].
Do not co-mingle this waste with general laboratory solvents or biohazards.
Store in secondary containment bins clearly labeled: "Toxic Waste: Contains Ethyl 6-chloro-5-cyanonicotinate (Class 6.1)".
Ensure disposal is handled exclusively by a certified hazardous waste vendor authorized to transport Packing Group III toxic materials[1].
References
The storage and handling of toxic substances - Chemycal. Available at:[Link]
GHS Classification Summary - PubChem (NIH). Available at: [Link]
DG Class 6.1: Chemical Toxicity in the Workplace - Storemasta. Available at:[Link]
Safe Method of Use HSNO Class 6.1 – Acutely Toxic Substances - University of Otago. Available at:[Link]